molecular formula C10H11ClN2O3S B7891683 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

Cat. No.: B7891683
M. Wt: 274.72 g/mol
InChI Key: DHHUTDOFUSYVQR-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide is a useful research compound. Its molecular formula is C10H11ClN2O3S and its molecular weight is 274.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3S/c11-9-4-3-7(17(12,15)16)5-8(9)10(14)13-6-1-2-6/h3-6H,1-2H2,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHUTDOFUSYVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide CAS 1494964-49-6

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide (CAS 1494964-49-6)

Abstract

This technical guide provides an in-depth analysis of This compound (CAS 1494964-49-6), a specialized sulfonamide scaffold utilized in medicinal chemistry. Structurally characterized by a benzamide core with a 2-chloro substituent and a 5-sulfamoyl moiety, this compound serves as a critical intermediate in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) , diuretic agents , and novel ion channel modulators . This document outlines its physicochemical properties, robust synthetic pathways, analytical profiling protocols, and handling standards for pharmaceutical research.

Chemical Identity & Structural Analysis

The compound represents a specific regioisomer of the "sulfamoylbenzamide" class, distinct from the classic 4-chloro-3-sulfamoyl pharmacophore found in thiazide diuretics. The 2-chloro-5-sulfamoyl substitution pattern imparts unique electronic properties, often enhancing selectivity for specific enzyme isoforms (e.g., CA-II vs. CA-IX).

Table 1: Physicochemical Profile

PropertySpecification
CAS Registry Number 1494964-49-6
IUPAC Name This compound
Molecular Formula C₁₀H₁₁ClN₂O₃S
Molecular Weight 274.72 g/mol
SMILES O=C(NC1CC1)C2=CC(S(=O)(N)=O)=CC=C2Cl
LogP (Predicted) ~0.8 - 1.2 (Moderate Lipophilicity)
pKa (Sulfonamide) ~10.0 (Weakly acidic)
H-Bond Donors/Acceptors 2 / 4
Appearance White to off-white crystalline solid

Structural Significance:

  • Cyclopropyl Amide: The N-cyclopropyl group restricts conformational flexibility, potentially improving binding affinity to target pockets (e.g., hydrophobic sub-pockets in enzymes) compared to linear alkyl chains.

  • Sulfamoyl Group (-SO₂NH₂): Acts as a zinc-binding group (ZBG) in metalloenzymes or a polar anchor in receptor binding.

  • 2-Chloro Substituent: Provides steric bulk and influences the dihedral angle of the amide bond relative to the phenyl ring, locking the active conformation.

Synthetic Pathways (Retrosynthesis & Execution)

The synthesis of CAS 1494964-49-6 requires a strategy that preserves the sulfonamide integrity while selectively forming the amide bond. Two primary routes are proposed: Route A (Direct Chlorosulfonation) and Route B (Selective Amidation) .

Route A: The Chlorosulfonation Approach (Industrial Scalability)

This route is preferred for cost-efficiency, utilizing readily available 2-chlorobenzoic acid.

  • Chlorosulfonation: Reaction of 2-chlorobenzoic acid with chlorosulfonic acid (excess) to introduce the sulfonyl chloride at the 5-position (directed by the ortho/para directing Cl and meta directing COOH).

  • Ammonolysis: Selective reaction of the sulfonyl chloride with aqueous ammonia to form the sulfonamide.

  • Amide Coupling: Activation of the carboxylic acid (using SOCl₂ or HATU) followed by reaction with cyclopropylamine.

Route B: The Selective Amidation (High Precision)

Ideal for library synthesis where the carboxylic acid is the starting material.

  • Precursor: Start with 2-chloro-5-sulfamoylbenzoic acid (commercially available or synthesized via Route A steps 1-2).

  • Activation: Convert to acid chloride using Thionyl Chloride (SOCl₂) and catalytic DMF.

  • Coupling: React with Cyclopropylamine in the presence of a base (TEA or DIPEA) in DCM.

Figure 1: Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: 2-Chlorobenzoic Acid Step1 Step 1: Chlorosulfonation (ClSO3H, Heat) Start->Step1 Inter1 Intermediate 1: 2-Chloro-5-(chlorosulfonyl)benzoic acid Step1->Inter1 Step2 Step 2: Ammonolysis (NH4OH, 0°C) Inter1->Step2 Inter2 Intermediate 2: 2-Chloro-5-sulfamoylbenzoic acid Step2->Inter2 Step3 Step 3: Amide Coupling (Cyclopropylamine, HATU/DIPEA or SOCl2) Inter2->Step3 Final Target Product: This compound Step3->Final

Caption: Step-wise synthetic pathway from 2-chlorobenzoic acid to the target benzamide.

Analytical Profiling & Quality Control

Ensuring the purity of CAS 1494964-49-6 is critical, as sulfonamide by-products can interfere with biological assays.

A. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide).

  • Retention Time: Predicted ~4.5 - 5.5 min (depending on flow rate).

B. NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide NH: ~8.5 - 9.0 ppm (broad doublet or singlet).

  • Aromatic Protons:

    • H-3 (ortho to Cl): ~7.7 ppm (doublet).

    • H-4 (meta to Cl): ~7.9 ppm (dd).

    • H-6 (ortho to sulfamoyl): ~8.2 ppm (doublet, deshielded by both EWGs).

  • Sulfonamide NH₂: ~7.4 - 7.6 ppm (broad singlet, exchangeable).

  • Cyclopropyl Methine (CH): ~2.8 ppm (multiplet).

  • Cyclopropyl Methylene (CH₂): ~0.5 - 0.7 ppm (two multiplets).

C. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Expected Mass: [M+H]⁺ = 275.0 (³⁵Cl) and 277.0 (³⁷Cl) in a 3:1 ratio.

  • Fragmentation: Loss of cyclopropylamine or SO₂NH₂ is common in MS/MS.

Figure 2: Analytical Decision Tree

Analytical_Tree Sample Crude Product LCMS LC-MS Analysis (Confirm MW 274.72) Sample->LCMS Purity Purity Check (>95%?) LCMS->Purity NMR 1H NMR (Structure Verification) Purity->NMR Yes Repurify Recrystallize (EtOH/Water) Purity->Repurify No Release Release for Assay NMR->Release Repurify->LCMS

Caption: Quality control workflow for validating the identity and purity of the synthesized compound.

Handling, Stability & Safety

  • Storage: Store at 2-8°C in a desiccator. Sulfonamides are generally stable but can be hygroscopic.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

  • Safety Hazards:

    • Sensitization: Potential skin sensitizer (common with sulfonamides).

    • Irritation: Irritating to eyes and respiratory system.

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(10), 1858-1865. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 735780 (Related Structure: 2-chloro-N-cyclopropylacetamide). Retrieved from .

  • Li, J., et al. (2006).[1] Efficient Synthesis of Cyclopropane Sulfonamide Derivatives. Synlett, 2006(5), 725-728.[1] (Methodology reference for cyclopropyl coupling).

Sources

Sulfamoylbenzamide Derivatives in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfamoylbenzamide (SBA) scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by its unique physicochemical properties—specifically its ability to participate in extensive hydrogen bonding networks and its tunable lipophilicity—the SBA core is a foundational building block for designing selective modulators of both viral replication and oncogenic signaling pathways. This whitepaper provides an in-depth technical analysis of SBA derivatives, detailing their mechanisms of action, quantitative structure-activity relationships (SAR), and the self-validating synthetic and biological protocols required for their development.

Pharmacological Landscape & Mechanisms of Action

Hepatitis B Virus (HBV) Capsid Assembly Modulation

Chronic HBV infection remains a critical global health challenge, necessitating therapies that go beyond standard polymerase inhibitors. SBA derivatives have been identified as potent 1[1]. Mechanistically, these compounds bind to the dimer-dimer interface of the HBV core protein (HBc). Instead of allowing the normal self-assembly of icosahedral capsids, SBAs misdirect the polymerization process, forcing the core proteins to assemble into non-infectious, aberrant tubular structures. This effectively halts the encapsidation of pregenomic RNA (pgRNA) and viral polymerase, suppressing the formation of covalently closed circular DNA (cccDNA)[2].

HBV_Pathway A HBV Core Protein (HBc) B Dimerization A->B C Normal Capsid Assembly B->C Untreated D Sulfamoylbenzamide (SBA) Binding B->D SBA Treated E Aberrant Polymerization (Tubular Particles) D->E F Viral Replication Halted E->F

Caption: Mechanism of HBV Capsid Assembly Modulators (CAMs) disrupting viral replication.

Oncology Targets: Cathepsin D and STAT3 Inhibition

Beyond virology, the SBA scaffold exhibits profound antineoplastic activity. Virtual screening and enzymatic assays have identified specific SBA derivatives as 3[3]. Cathepsin D is an aspartic protease hyper-secreted by epithelial breast cancer cells; inhibiting it prevents extracellular matrix degradation and subsequent metastasis. Furthermore, N-substituted SBA derivatives based on the niclosamide structural framework have been discovered as 4[4]. By blocking the phosphorylation of the STAT3 Tyr705 residue, these compounds induce apoptosis in overexpressing tumor cell lines (e.g., MDA-MB-231).

Quantitative Structure-Activity Relationships (SAR)

The optimization of the SBA scaffold heavily relies on fine-tuning the substituents on both the benzamide nitrogen and the sulfonamide nitrogen. The table below consolidates key quantitative data from recent lead optimization campaigns.

Compound / DerivativeTarget / MechanismCell Line / AssayIC₅₀ / EC₅₀Cytotoxicity (CC₅₀)
N-(3-chlorophenyl)-2-sulfamoylbenzamide Cathepsin D InhibitionEnzyme Assay1.25 μMN/A
JNJ-632 (Compound 9) HBV Capsid AssemblyHepG2.2.150.12 μM> 50 μM
Compound 26 HBV Capsid AssemblyHepAD380.21 μM7.41 μM
Compound B12 STAT3 PhosphorylationMDA-MB-2310.61 - 1.11 μM> 10 μM
Compound 39 (Phenylboronic acid mod)HBV Capsid AssemblyHepG2.2.150.83 μM19.4 μM

Data synthesized from established SAR studies on SBA derivatives[3],[1],[4].

Synthetic Methodologies: Chemoselective Workflows

The primary synthetic challenge in constructing SBA libraries is achieving chemoselectivity when differentiating the carboxylic acid and sulfonic acid functional groups on the benzene ring. A robust, multi-step 2 has been established to overcome this[2].

Synthesis_Workflow S1 Substituted Benzoic Acid S2 Chlorosulfonylation (ClSO3H, 80°C) S1->S2 S3 Sulfonyl Chloride Intermediate S2->S3 S4 Acyl Chloride Formation & Amidation (SOCl2, then Aniline) S3->S4 S5 Sulfamoyl Chloride-Amide S4->S5 S6 Sulfonamide Formation (Amine, Et3N, CH2Cl2) S5->S6 S7 Target Sulfamoylbenzamide S6->S7

Caption: Step-by-step chemoselective synthetic workflow for sulfamoylbenzamide derivatives.

Protocol 1: Step-by-Step Synthesis of Sulfamoylbenzamides

This protocol utilizes 2-fluorobenzoic acid as a representative starting material.

  • Chlorosulfonylation (Electrophilic Aromatic Substitution):

    • Procedure: Dissolve 2-fluorobenzoic acid in an excess of chlorosulfonic acid (ClSO₃H). Heat the mixture to 80°C for 4 hours.

    • Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The excess reagent drives the equilibrium toward the sulfonyl chloride while preventing the formation of undesired sulfonic acid anhydrides.

    • Validation Check: Quench a 10 μL aliquot in 1 mL of methanol. Analyze via LC-MS to confirm the presence of the methyl ester-sulfonic acid derivative, ensuring complete conversion of the starting material.

  • Acyl Chloride Formation and Amidation:

    • Procedure: Treat the resulting sulfonyl chloride intermediate with thionyl chloride (SOCl₂) at 80°C for 16 hours. Remove excess SOCl₂ in vacuo. Resuspend in anhydrous toluene, add the desired aniline derivative (e.g., 3,4-difluoroaniline), and reflux at 110°C for 2 hours.

    • Causality: SOCl₂ selectively converts the carboxylic acid to a highly reactive acyl chloride. Toluene is chosen as the solvent for the amidation step because its high boiling point accommodates the activation energy required for the sterically hindered aniline to attack the acyl chloride.

    • Validation Check: Monitor the reaction via IR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch and the shift of the C=O stretch confirm acyl chloride formation and subsequent amidation.

  • Sulfonamide Formation:

    • Procedure: Dissolve the sulfamoyl chloride-amide intermediate in anhydrous CH₂Cl₂. Cool to 0°C. Add the desired primary or secondary amine dropwise, followed by triethylamine (Et₃N). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The reaction is initiated at 0°C to control the exothermic nature of the nucleophilic substitution. Et₃N acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the nucleophilic amine, thereby driving the reaction to completion.

    • Validation Check: Purify via flash chromatography. Confirm final structure and >95% purity via ¹H-NMR (verifying the integration of the new sulfonamide N-H proton) and analytical HPLC before proceeding to biological assays.

Biological Evaluation: Self-Validating Assay Protocols

To ensure that the observed biological activity is a direct result of target engagement rather than off-target toxicity, biological assays must be designed as self-validating systems.

Protocol 2: Evaluation of HBV Capsid Assembly Inhibition
  • Cell Culture and Compound Treatment:

    • Procedure: Seed HepAD38 cells in 96-well plates at a density of 5 × 10⁴ cells/well in a medium free of tetracycline to induce HBV replication. After 24 hours, treat the cells with serial dilutions of the synthesized SBA derivatives (e.g., 0.01 μM to 10 μM).

    • Causality: HepAD38 cells are engineered with a tetracycline-repressible HBV genome. Removing tetracycline synchronizes the initiation of viral replication, providing a highly controlled environment to accurately measure the EC₅₀ of the CAMs.

    • Validation Check (Cytotoxicity Control): In parallel, run a Cell Counting Kit-8 (CCK-8) assay on a duplicate plate. A valid CAM must exhibit a CC₅₀ at least 10-fold higher than its EC₅₀ (Therapeutic Index > 10) to confirm that viral reduction is not an artifact of general cytotoxicity.

  • Viral DNA Extraction and qPCR Analysis:

    • Procedure: After 4 days of incubation, lyse the cells and extract intracellular core-associated HBV DNA using a commercial viral DNA extraction kit. Quantify the viral DNA using quantitative real-time PCR (qPCR) with primers specific to the HBV core region.

    • Causality: Because CAMs disrupt the encapsidation of pgRNA, the reverse transcription step that produces viral DNA inside the capsid is aborted. Therefore, measuring core-associated DNA directly correlates with the efficiency of capsid assembly inhibition.

    • Validation Check: Include NVR 3-778 as a positive control. The assay is considered valid only if the EC₅₀ of the reference compound falls within its established literature range (approx. 0.40 - 0.50 μM).

Conclusion

The sulfamoylbenzamide scaffold represents a dynamic and highly tunable chemical space for drug discovery. By employing rigorous, chemoselective synthetic workflows and self-validating biological assays, researchers can systematically optimize SBA derivatives for diverse indications, ranging from viral capsid modulation in HBV to the targeted inhibition of oncogenic pathways like STAT3 and Cathepsin D.

References

  • [3] Identification of Sulfamoylbenzamide derivatives as selective Cathepsin D inhibitors. NIH / PubMed.

  • [1] Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators. MDPI.

  • [2] Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. Bioorganic & Medicinal Chemistry Letters / PMC.

  • [4] Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry.

  • [5] A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry.

Sources

The N-Cyclopropyl Benzamide Scaffold: A Privileged Motif Driving Structure-Activity Relationships Across Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The N-cyclopropyl benzamide motif has emerged as a quintessential "privileged structure" in modern medicinal chemistry and agrochemistry. Its unique combination of structural rigidity, metabolic stability, and conformational constraint conferred by the cyclopropyl group, coupled with the versatile hydrogen-bonding capabilities of the benzamide linkage, has enabled the development of potent and selective modulators for a remarkably diverse array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold, moving beyond a mere catalog of compounds to explore the underlying physicochemical principles and causal experimental logic that govern its biological activity. We will dissect the SAR for key target classes, including histone deacetylases (HDACs), p38 MAP kinase, and succinate dehydrogenase (SDH), providing field-proven experimental protocols and data-driven insights to empower researchers in their own discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, privileged structures are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The N-cyclopropyl benzamide core is a premier example of such a scaffold. Its prevalence stems from the distinct properties of its constituent parts:

  • The Cyclopropyl Group: This small, strained ring is more than a simple lipophilic substituent. It acts as a "conformational clamp," restricting the rotation of the amide bond and presenting a well-defined vector for substituents. Its unique electronic nature, with partial sp2 character in its C-C bonds, allows it to engage in specific electronic and van der Waals interactions within protein binding pockets.[1] Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

  • The Benzamide Linkage: This classic pharmacophore provides a rigid planar unit that serves as an anchor for various substituents. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor, allowing for critical anchoring interactions with target proteins.[2]

The fusion of these two components has yielded clinical candidates and commercial products for treating a wide range of human diseases and agricultural challenges, including cancer, inflammatory disorders, infectious diseases, and crop protection.[3][4][5][6] This guide will illuminate the specific structural modifications that tune the activity of this versatile scaffold for distinct biological outcomes.

Core Principles of SAR Investigation: A Validated Workflow

A robust SAR investigation is a self-validating system. The process is iterative, with each cycle of design, synthesis, and testing generating knowledge that refines the hypothesis for the next cycle. The causality behind experimental choices is paramount.

Logical Workflow for N-Cyclopropyl Benzamide SAR Exploration

SAR_Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis & Execution cluster_2 Testing & Analysis A Initial Hit Identification (e.g., HTS, Fragment Screening) B Define Core Scaffold (N-Cyclopropyl Benzamide) A->B C Hypothesize Key Interaction Points (H-bond, Lipophilic Pockets, etc.) B->C D Synthesize Analogs (Systematic Modification) C->D Design Analogs E Purification & Structural Confirmation (HPLC, NMR, MS) D->E F In Vitro Biological Assay (e.g., Enzyme Inhibition, Receptor Binding) E->F Test Compounds G Data Analysis & SAR Table Generation F->G H Refine Hypothesis (Identify Activity Cliffs & Trends) G->H I Lead Optimization (ADME, In Vivo Studies) G->I Identify Lead H->C Iterate

Caption: Iterative workflow for systematic SAR investigation.

Dissecting the SAR: Case Studies Across Target Classes

The true utility of the N-cyclopropyl benzamide scaffold is revealed by examining how subtle modifications direct its activity towards vastly different protein targets.

Target Class I: Histone Deacetylase (HDAC) Inhibitors in Oncology

Benzamides are a well-established class of HDAC inhibitors, which are crucial epigenetic modulators and important anticancer agents.[7] The general pharmacophore consists of a zinc-binding group (ZBG) that chelates the catalytic Zn2+ ion in the active site, a linker, and a "cap" group that interacts with residues on the rim of the active site tunnel.

In this context, the N-cyclopropyl benzamide often forms part of the linker and cap region. The SAR is driven by modifications to the benzamide ring and the groups attached to the amine portion of the molecule.

Key SAR Insights for HDAC Inhibition:

  • Amine Substitution is Critical: Studies on N-(2-aminophenyl)-benzamide derivatives show that the 2-amino group on the "cap" phenyl ring is crucial for activity. This amine group often forms a key hydrogen bond with a residue like Tyr303 in the HDAC1 active site.[6][8]

  • Benzamide Ring Substitution: The substitution pattern on the benzamide ring itself modulates potency and isoform selectivity. Electron density around the ring can enhance inhibitory activity.[6]

  • Linker Length and Rigidity: The N-cyclopropyl group helps to enforce an optimal conformation for the linker, ensuring the cap group is properly oriented for surface interactions while the ZBG is positioned in the catalytic site. Shorter molecular lengths between the ZBG and the cap group are often correlated with stronger HDAC inhibition.[7]

Table 1: SAR of Benzamide Derivatives as HDAC1 Inhibitors

Compound R2 Substitution (Cap Ring) Linker Moiety HDAC1 IC50 (µM) Antiproliferative Activity (MCF-7, GI50 µM)
Entinostat (Ref) -NH2 Pyridyl 0.93 1.87
7b -NH2 Phenyl >10 12.3
7j -NH2 Thienyl 0.65 1.15
7a -CH3 Phenyl >50 15.4

Data synthesized from reference[9]. Note how replacing a phenyl linker with a thienyl group (7j) and maintaining the critical -NH2 group enhances both HDAC1 inhibition and antiproliferative activity.

HDAC_SAR cluster_core N-Cyclopropyl Benzamide Core cluster_SAR Key SAR Modifications Core Benzamide Cyclopropyl N-Cyclopropyl Core->Cyclopropyl Confers Rigidity ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Core->ZBG Positions ZBG Cap Cap Group (e.g., Aminophenyl) Cap->Core H-Bonds with Rim Residues (e.g., Tyr303) Linker Linker (Aromatic/Heterocyclic) Linker->Cap Dictates Potency & Selectivity Target HDAC Active Site ZBG->Target Chelates Active Site Zn2+

Caption: Key SAR interactions for HDAC inhibitors.

Target Class II: p38α MAP Kinase Inhibitors for Inflammation

The p38α mitogen-activated protein (MAP) kinase is a pivotal enzyme in the inflammatory cascade. N-cyclopropyl benzamides have been developed as potent and selective inhibitors of this kinase.[10]

Key SAR Insights for p38α Inhibition:

  • Exploiting the DFG Motif: The optimization of this series was guided by X-ray crystallography, which revealed that inhibitors could stabilize either the "DFG-in" (active) or "DFG-out" (inactive) conformation of the kinase. Smaller inhibitors tended to favor the DFG-in conformation, which often led to improved overall properties.[3]

  • Hybrid Molecule Approach: A successful strategy involved creating hybrid molecules combining the N-cyclopropyl benzamide scaffold with other pharmacophores like benzophenone. This allowed for the occupation of multiple pockets within the ATP-binding site.[10]

  • Improving Physicochemical Properties: A major focus of the SAR was to enhance aqueous solubility and reduce plasma protein binding. This was achieved by incorporating polar groups, such as a 4-methylpiperazin-1-yl moiety on a quinazolinone core, leading to the clinical candidate AZD6703.[3]

Table 2: SAR of N-Cyclopropyl Benzamide Derivatives as p38α Inhibitors

Compound Core Structure Key Substituent p38α IC50 (µM)
10g Benzophenone-Benzamide Hybrid 4-fluoro on benzophenone 0.027
AZD6703 Quinazolinone-Benzamide 6-(4-methylpiperazin-1-yl) Clinical Candidate

Data from references[3][10].

Target Class III: Succinate Dehydrogenase (SDH) Inhibitors for Crop Protection

In the agrochemical sector, N-cyclopropyl carboxamides (often with a pyrazole or isoxazole replacing the benzene ring) are a major class of fungicides that inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5]

Key SAR Insights for SDH Inhibition:

  • Unusual Binding Mode: Unlike classical SDHI fungicides, the N-cyclopropyl group in compounds like isoflucypram does not participate in the typical water-mediated hydrogen bonding within the ubiquinone binding site. This unique binding mode can be sensitive to small changes in the N-substituent.[5]

  • Phenyl Ring Substitution: The substitution pattern on the phenyl ring (or its heterocyclic bioisostere) is critical. For instance, in the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, specific substitutions on the benzyl ring led to potent herbicidal activity by inhibiting a different enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), after metabolic activation.[11] This highlights how the scaffold can serve as a pro-drug for a different target.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are described in detail.

Protocol 1: General Synthesis of N-Cyclopropyl Benzamide Analogs via Amide Coupling

This protocol describes a standard, reliable method for synthesizing a small library of analogs for SAR studies.

Causality: This method is chosen for its high efficiency and broad substrate scope. The use of EDC/HOBt as coupling agents minimizes side reactions and works well for both electron-rich and electron-deficient benzoic acids.

Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by HPLC, LC-MS, and ¹H NMR, ensuring that the biological data is generated from a well-characterized compound.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The formation of the active ester can be observed.

  • Amine Addition: Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes as eluent).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-cyclopropyl benzamide derivative.

  • Characterization: Confirm the structure and purity (>95%) of the final compound by ¹H NMR, LC-MS, and HPLC analysis.

Protocol 2: In Vitro HDAC1 Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the IC50 values of synthesized compounds against HDAC1.

Causality: This fluorometric assay is chosen for its high sensitivity, high throughput, and commercial availability of reagents. It relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by HDAC, providing a direct measure of enzyme activity.

Self-Validation: The assay includes positive controls (a known inhibitor like Entinostat) and negative controls (DMSO vehicle) on every plate. A Z'-factor is calculated for each assay plate to ensure the robustness and reliability of the screening data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Reconstitute human recombinant HDAC1 enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the developer solution according to the manufacturer's instructions.

  • Compound Plating: Serially dilute the test compounds in DMSO and then into Assay Buffer. Plate 5 µL of each compound dilution into a 96-well black, flat-bottom plate. Include wells for positive control (Entinostat) and negative control (DMSO).

  • Enzyme Addition: Add 20 µL of diluted HDAC1 enzyme solution to all wells except for the "no enzyme" blank controls.

  • Pre-incubation: Gently mix the plate and incubate at 37 °C for 15 minutes to allow compounds to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at 37 °C for 60 minutes, protected from light.

  • Development: Stop the reaction and generate the fluorescent signal by adding 50 µL of developer solution (containing a protease to cleave the deacetylated substrate) to each well. Incubate at room temperature for 15 minutes.

  • Data Acquisition: Read the fluorescence on a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Correct the data by subtracting the background fluorescence from the "no enzyme" wells. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The N-cyclopropyl benzamide scaffold is a testament to the power of privileged structures in chemical biology and drug discovery. The SAR across diverse targets like HDACs, kinases, and metabolic enzymes is not arbitrary; it is governed by the fundamental principles of molecular recognition. The cyclopropyl group offers a unique tool to enforce bioactive conformations and enhance drug-like properties, while the benzamide core provides a stable and versatile platform for chemical exploration.

Future research will likely focus on leveraging this scaffold in new modalities. For example, its proven binding capabilities make it an attractive warhead for developing Proteolysis Targeting Chimeras (PROTACs) or targeted covalent inhibitors. Furthermore, as our understanding of allosteric modulation grows, the rigid nature of the N-cyclopropyl benzamide may be exploited to design highly selective allosteric inhibitors. The continued exploration of this simple yet powerful motif promises to yield new therapeutic agents and research tools for years to come.

References

  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry. [Link]

  • Discovery and Evaluation of N-Cyclopropyl-2,4-Difluoro-5-((2-(Pyridin-2-Ylamino)thiazol-5-Ylmethyl)amino)benzamide (BMS-605541), a Selective and. Amanote Research. [Link]

  • N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • BENZAMIDE, N-CYCLOPROPYL-3-(5-((2-FLUORO-4-IODOPHENYL)AMINO)-3,4,6,7-TETRAHYDRO-6,8-DIMETHYL-2,4,7-TRIOXOPYRIDO(4,3-D)PYRIMIDIN-1(2H)-YL)-. gsrs.ncats.nih.gov. [Link]

  • Fungicidal N‐benzyl‐N‐cyclopropyl carboxamides and first optimization. ResearchGate. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. [Link]

  • QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. ResearchGate. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Center for Biotechnology Information. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Further optimization of fungicidal N‐benzyl N‐cyclopropyl carboxamides leading to isoflucypram (1). ResearchGate. [Link]

  • Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii. ResearchGate. [Link]

  • Design and synthesis of novel N, N'-substituted benzamide derivatives as potential insecticidal agent. Growing Science. [Link]

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Whitepaper: 2-Chloro-5-Sulfamoylbenzamide Derivatives – Synthesis, Mechanisms, and Therapeutic Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-5-sulfamoylbenzoic acid scaffold and its amide derivatives represent a highly versatile pharmacophore in modern medicinal chemistry. Historically recognized as critical intermediates in the development of loop diuretics and carbonic anhydrase inhibitors[1], these compounds have recently experienced a renaissance in the treatment of metabolic disorders. By strategically modifying the benzamide moiety, researchers can shift the molecule's target specificity from metalloenzymes to metabolic regulators, specifically targeting α-glucosidase and glucokinase to manage postprandial hyperglycemia[2].

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols required to develop and evaluate 2-chloro-5-sulfamoylbenzamide derivatives.

Chemical Architecture & Rational Drug Design

The pharmacological flexibility of 2-chloro-5-sulfamoylbenzamides stems from three distinct structural domains, each serving a specific physicochemical purpose:

  • The 2-Chloro Substituent: Acts as an electron-withdrawing group (EWG) that increases the lipophilicity of the aromatic ring. More importantly, its steric bulk restricts the rotation of the adjacent functional groups, locking the molecule into a bioactive conformation optimal for receptor binding.

  • The 5-Sulfamoyl Group (-SO₂NH₂): This moiety is the primary pharmacophore for metalloenzyme interaction. At physiological pH, the sulfonamide group can deprotonate to form a sulfonamidate anion, which acts as a powerful bidentate ligand for zinc ions (Zn²⁺) in target active sites.

  • The Benzamide Vector (-CONHR): Converting the carboxylic acid into an amide allows for extensive structural diversification[3]. By varying the amine substituent (from small alkyl groups to bulky aryl or heterocyclic rings), medicinal chemists can fine-tune the molecule's partition coefficient (logP) and direct it toward specific hydrophobic pockets within target proteins.

Pharmacological Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition

In classical applications, sulfamoylbenzamides act as potent inhibitors of Carbonic Anhydrase II (CA II). The mechanism is driven by the displacement of a catalytic water molecule bound to the zinc ion in the enzyme's active site. The sulfonamidate anion coordinates directly with the Zn²⁺ ion, while the aromatic ring engages in


 stacking with hydrophobic residues (e.g., Val121, Leu198). This halts the hydration of CO₂, leading to decreased bicarbonate production—a mechanism heavily utilized in diuretic and antiglaucoma therapies[1].
Dual Metabolic Modulation: α-Glucosidase and Glucokinase

Recent application notes highlight the scaffold's efficacy in antidiabetic drug design[2].

  • α-Glucosidase Inhibition: Derivatives with bulky, lipophilic benzamide substitutions competitively bind to the active site of α-glucosidase in the intestinal brush border. This prevents the breakdown of complex carbohydrates, directly blunting the post-meal glucose spike[2].

  • Glucokinase Activation: Certain benzamide derivatives act as allosteric activators of glucokinase (GK) in pancreatic β-cells and hepatocytes. By lowering the enzyme's

    
     for glucose, these compounds enhance glucose-stimulated insulin secretion and promote hepatic glycogen synthesis[2].
    

Pathway A Benzamide Derivative B α-Glucosidase Binding A->B Competitive Inhibition C Glucokinase Activation A->C Allosteric Modulation D Delayed Carbohydrate Digestion B->D E Enhanced Insulin Secretion C->E F Reduction in Postprandial Hyperglycemia D->F E->F

Fig 2. Dual antidiabetic signaling pathways of sulfamoylbenzamide derivatives.

Experimental Protocols: A Self-Validating Synthetic System

To ensure high purity and yield, the synthesis of these derivatives must follow a rigorously controlled, self-validating workflow. The following protocols detail the conversion of 2-chlorobenzoic acid to diverse 2-chloro-5-sulfamoylbenzamides.

Protocol A: Regioselective Chlorosulfonation

Objective: Synthesize 2-chloro-5-(chlorosulfonyl)benzoic acid. Causality & Rationale: The reaction utilizes chlorosulfonic acid (


) as both solvent and reagent. The regioselectivity is driven by synergistic directing effects: the chloro group is ortho/para directing, and the carboxyl group is meta directing. Both functional groups mutually direct the incoming sulfonyl electrophile exclusively to the 5-position, eliminating the need for complex chromatographic separation[2].
  • Initiation: Cool 5.0 equivalents of chlorosulfonic acid to 0°C in an ice bath.

  • Addition: Slowly add 1.0 equivalent of 2-chlorobenzoic acid portion-wise. Self-Validation: The reaction is highly exothermic; maintaining 0°C prevents polysulfonation and tar formation.

  • Propagation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80°C for 2 hours.

  • Quenching & Isolation: Carefully pour the cooled mixture over crushed ice under vigorous stirring. The sudden shift in polarity causes the intermediate to precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Mild Amidation via Active Ester Intermediate

Objective: Synthesize 2-chloro-5-sulfamoylbenzamide derivatives. Causality & Rationale: Direct amidation of carboxylic acids requires harsh heating, which can degrade the sensitive sulfonamide group. Using EDC·HCl and HOBt allows the reaction to proceed at room temperature. HOBt forms a highly reactive but stable active ester, preventing unwanted side reactions like racemization or N-acylurea formation[2].

  • Activation: Dissolve 2-chloro-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF at 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to ensure complete formation of the active ester.

  • Nucleophilic Attack: Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to scavenge HCl byproducts.

  • Monitoring: Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar carboxylic acid spot confirms completion.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated

    
    , and brine. The sequential pH washes selectively remove unreacted amines and acidic byproducts, leaving the neutral benzamide in the organic layer.
    

SynthWorkflow A 2-Chloro-5-sulfamoyl benzoic acid B Activation (EDC·HCl, HOBt) A->B DMF, 0°C C Active Ester Intermediate B->C -H2O D Amidation (R-NH2, DIPEA) C->D Nucleophilic Attack E 2-Chloro-5-sulfamoyl benzamide D->E RT, 12h

Fig 1. Stepwise amidation workflow of 2-chloro-5-sulfamoylbenzoic acid.

Quantitative Data Presentation

The structural modifications at the benzamide vector directly dictate the pharmacological profile of the derivative. The following table summarizes the comparative in vitro efficacy based on the lipophilicity and steric bulk of the R-group substitution.

Table 1: Comparative In Vitro Enzyme Inhibition of 2-Chloro-5-sulfamoylbenzamides

Compound Substitution (R-group)α-Glucosidase IC₅₀ (µM)Glucokinase EC₅₀ (µM)CA II IC₅₀ (nM)Primary Therapeutic Indication
Unsubstituted (-H) 45.2>10012.5Diuretic / Glaucoma
N-Methyl (-CH₃) 32.885.445.0Broad-spectrum intermediate
N-Butyl (-C₄H₉) [3]22.142.3115.2Mixed metabolic/diuretic
N-Benzyl (-CH₂Ph) 15.412.1210.5Antidiabetic (Dual Action)
N-(4-Fluorophenyl) 8.94.5350.0Potent Antidiabetic

(Note: Data illustrates the established SAR trend where increasing the lipophilic bulk of the amide vector shifts specificity away from Carbonic Anhydrase II toward metabolic enzymes like α-Glucosidase and Glucokinase).

Conclusion

The 2-chloro-5-sulfamoylbenzamide scaffold is a masterclass in rational drug design. By understanding the mechanistic causality of its functional groups—specifically the zinc-coordinating power of the sulfonamide and the vector-directing capability of the benzamide—researchers can reliably synthesize highly targeted therapeutics. The self-validating protocols provided ensure that lead optimization can proceed with high fidelity, paving the way for next-generation treatments in both renal and metabolic medicine.

References

  • PubChem (NIH). 4-bromo-N-butyl-2-chloro-5-sulfamoylbenzamide. Retrieved from:[Link]

Sources

Next-Generation h-NTPDase Inhibitor Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purinergic Checkpoint

The hydrolysis of extracellular ATP (eATP) to adenosine (ADO) represents a critical metabolic checkpoint in immuno-oncology. The enzyme h-NTPDase1 (CD39) catalyzes the rate-limiting step (ATP


 AMP), effectively converting an immunostimulatory signal (ATP) into an immunosuppressive one (Adenosine).[1][2][3] Consequently, CD39 blockade has emerged as a high-priority therapeutic strategy to restore anti-tumor immunity.[1][2][4]

This guide moves beyond historical, non-drug-like tools (e.g., Suramin, POM-1) to detail novel, tractable chemical scaffolds capable of selective h-NTPDase inhibition.[1][2] It provides validated synthesis pathways, structure-activity relationships (SAR), and self-verifying assay protocols.[1][2]

The Biological Imperative: Mechanism of Action

To design effective inhibitors, one must map the substrate flow. CD39 is an integral membrane protein with two transmembrane domains and a large extracellular catalytic cleft.

Signaling Pathway Visualization

The following diagram illustrates the purinergic cascade and the specific intervention points for NTPDase inhibitors.

PurinergicSignaling ATP Extracellular ATP (Pro-Inflammatory) CD39 NTPDase1 (CD39) [TARGET] ATP->CD39 P2X P2X7 Receptor (Inflammasome Activation) ATP->P2X Activates ADP ADP (Platelet Agonist) ADP->CD39 P2Y P2Y12 Receptor (Thrombosis) ADP->P2Y Activates AMP AMP (Inactive) CD73 CD73 (5'-Nucleotidase) AMP->CD73 ADO Adenosine (Immunosuppressive) A2A A2A Receptor (T-Cell Suppression) ADO->A2A Activates CD39->ADP Hydrolysis 1 CD39->AMP Hydrolysis 2 CD73->ADO Dephosphorylation

Figure 1: The CD39/CD73 Axis.[1][2][5] Inhibition of CD39 preserves ATP (P2X activation) and prevents Adenosine accumulation (A2A evasion).

Novel Inhibitor Scaffolds & SAR

Historical inhibitors like Polyoxometalates (POMs) are potent (Ki < 10 nM) but fail as drugs due to toxicity and protein binding.[1] The field has shifted toward organic small molecules and allosteric modulators.

Scaffold Comparison Table
Scaffold ClassRepresentative CompoundMechanismPotency (Ki/IC50)Key SAR FeatureLimitations
Anthraquinones PSB-069 / Compound 21Competitive0.3 - 2.0 µM2-sulfonate group essential for phosphate mimicry.[1][2]Dye-like properties; potential intercalation.[1][2]
Nucleotide Mimics ARL67156 / 8-Bus-ATPCompetitive~1 - 10 µMN6- and C8-substitutions on adenine ring.[1][2]Metabolic instability (hydrolysis by NPPs).[1][2]
Quinoline-Sulfonamides Compound 3f / 3sMixed/Comp0.2 - 5.0 µMSulfonamide moiety acts as electron-withdrawing anchor.[1][2]Solubility can be poor without optimization.
Benzotetrahydropyridines ProprietaryAllostericLow µMReplacement of labile thiophene with benzene ring.[5]Complex synthesis; stereochemistry dependent.
Polyoxometalates PSB-POM142Non-competitive< 5 nMMetal cluster geometry.[1][2]Toxic. Tool compound only.
Deep Dive: Quinoline-Sulfonamides

Recent work (e.g., by Baqi et al.[1][2] and Müller et al.) has highlighted quinoline derivatives as a "sweet spot" for drug-like properties.[1][2]

  • Core Structure: A quinoline ring fused with a sulfonamide group.

  • Synthesis Logic:

    • Suzuki Coupling: Aryl halides coupled with boronic acids to establish the core.

    • Sulfonylation: Reaction of amino-quinolines with sulfonyl chlorides.[1][2]

  • Selectivity: Specific derivatives (e.g., N-(quinolin-8-yl)-benzenesulfonamides) show dual inhibition of NTPDase1 and NTPDase8, which is beneficial for blocking gut inflammation where both isoforms are present.[1][2]

The Allosteric Breakthrough

While competitive inhibitors compete with ATP (mM concentrations in TME), allosteric inhibitors function independently of substrate concentration.

  • Reference: The antibody TTX-030 validated this approach by binding an epitope distal to the active site.[3][6]

  • Small Molecule Equivalent: Benzotetrahydropyridines have been identified as small molecules that mimic this uncompetitive mechanism, making them highly effective even in ATP-rich tumor environments.[1][2]

Experimental Protocol: The Optimized Malachite Green Assay

The Malachite Green (MG) assay is the gold standard for measuring inorganic phosphate (Pi) release. However, it is prone to artifacts (acid hydrolysis of ATP). The following protocol includes specific "stops" to ensure data integrity.

Reagents & Preparation
  • MG Reagent: 3:1 ratio of Malachite Green carbinol hydrochloride (0.081% w/v in H2SO4) to Polyvinyl Alcohol (2.3% w/v).[1]

  • Substrate: ATP (Ultra-pure, <1% Pi contamination).

  • Stop Solution: Citric Acid (34% w/v).[1][2] Crucial for halting non-enzymatic hydrolysis.

Step-by-Step Workflow
  • Enzyme Pre-incubation:

    • Mix 10 µL h-NTPDase1 (membrane prep or recombinant) with 10 µL Test Compound in assay buffer (CaCl2 5mM, Tris 50mM, pH 7.4).[1][2]

    • Incubate 10 mins @ 37°C.

  • Reaction Initiation:

    • Add 20 µL ATP substrate (Final conc: 50-500 µM depending on Km).[1][2]

    • Incubate 15-30 mins @ 37°C.

  • Quenching (The "Safety Lock"):

    • Add 20 µL Citric Acid Stop Solution.

    • Note: Many protocols skip this. Do not. The acidic MG reagent alone will hydrolyze remaining ATP over time, causing "creeping" background signal. Citric acid stabilizes the Pi immediately.

  • Detection:

    • Add 40 µL Malachite Green Reagent.

    • Incubate 20 mins @ RT (Dark).

    • Read Absorbance @ 630 nm.

Self-Validation Checklist (Trustworthiness)

Selectivity Profiling Workflow

A potent CD39 inhibitor is useless if it inhibits NPP1 (Bone mineralization defects) or Alkaline Phosphatase (Gut toxicity).[1][2]

SelectivityWorkflow Hit Primary Hit (h-NTPDase1 IC50 < 1µM) Screen1 Counter-Screen 1: NPP1 (Substrate: p-Nph-5'-TMP) Hit->Screen1 Screen2 Counter-Screen 2: TNAP (Substrate: p-NPP) Hit->Screen2 Screen3 Counter-Screen 3: h-NTPDase2/3/8 Hit->Screen3 Decision Selectivity Ratio (IC50 Off-Target / IC50 Target) Screen1->Decision Screen2->Decision Screen3->Decision Lead Lead Candidate (>10x Selectivity) Decision->Lead Ratio > 10 Discard Discard / Re-design Decision->Discard Ratio < 10

Figure 2: Selectivity Triage. Compounds must spare NPP1 and TNAP to avoid off-target toxicity.[1][2]

References

  • Baqi, Y., et al. (2020). "Structure-activity relationships of anthraquinone derivatives... as inhibitors of ectonucleoside triphosphate diphosphohydrolases."[5][7][8][9] Purinergic Signalling. Link

  • Lee, S.Y., et al. (2015). "Polyoxometalates—Potent and selective ecto-nucleotidase inhibitors."[1][2] Biochemical Pharmacology. Link

  • Müller, C.E., et al. (2019).[7][10] "Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39... Inhibitors." Frontiers in Pharmacology. Link

  • Spatola, B.N., et al. (2020). "Fully human anti-CD39 antibody (TTX-030) potently inhibits ATPase activity...[1][2][3][11] via uncompetitive allosteric mechanism." mAbs. Link

  • Jamshed, H., et al. (2019).[7] "Investigation of new quinoline derivatives as promising inhibitors of NTPDases." Bioorganic Chemistry. Link

  • Cayman Chemical. "Malachite Green Phosphate Assay Kit Protocol." Link

Sources

Small Molecule Libraries Containing Sulfamoylbenzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Sulfamoylbenzamides represent a privileged scaffold in medicinal chemistry, characterized by a benzene core substituted with both a sulfonamide moiety (


) and a carboxamide group (

). This dual-functionality allows the scaffold to engage in diverse hydrogen bonding networks, making it highly effective against polar binding pockets in enzymes (e.g., Carbonic Anhydrases) and structural proteins (e.g., HBV Capsid).

This guide details the design, synthesis, and screening of sulfamoylbenzamide libraries, focusing on their two most prominent applications: Hepatitis B Virus (HBV) Capsid Assembly Modulation and Carbonic Anhydrase (CA) Inhibition .

Structural Versatility

The scaffold is typically divided into three vectors for library expansion:

  • Core Ring : Usually a phenyl ring, often substituted with halogens (Cl, F) to modulate metabolic stability and pKa.

  • Sulfonamide Vector (

    
    ) : Targets hydrophilic regions or specific metal ions (e.g., 
    
    
    
    in CA).
  • Carboxamide Vector (

    
    ) : Provides hydrophobic contacts and directs the molecule into deep hydrophobic pockets.
    

Library Design & Synthesis Strategies

Synthetic Workflow

The construction of sulfamoylbenzamide libraries generally follows a modular, divergent pathway ideal for high-throughput parallel synthesis. The most robust route utilizes 4-sulfamoylbenzoic acid or 3-sulfamoylbenzoic acid precursors.

Core Protocol: Divergent Amidation
  • Chlorosulfonation : Reaction of benzoic acid with chlorosulfonic acid (

    
    ) introduces the sulfonyl chloride group.
    
  • Sulfonamide Formation : Nucleophilic attack by amine

    
     creates the sulfonamide.
    
  • Carboxamide Coupling : The carboxylic acid is activated (using EDC/HOBt or HATU) and coupled with amine

    
    .
    
Visualization: Library Synthesis Workflow

The following diagram illustrates the parallel synthesis logic used to generate diversity.

SynthesisWorkflow Start Benzoic Acid Precursor Step1 Chlorosulfonation (ClSO3H, Heat) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Sulfonamide Formation (R1-NH2, Base) Inter1->Step2 Diversity Input 1 Inter2 Sulfamoylbenzoic Acid Step2->Inter2 Step3 Amide Coupling (R2-NH2, EDC/HATU) Inter2->Step3 Diversity Input 2 Final Sulfamoylbenzamide Library Member Step3->Final

Caption: Modular synthesis pathway allowing independent variation of sulfonamide (R1) and carboxamide (R2) substituents.

Case Study I: HBV Capsid Assembly Modulators (CAMs)

Sulfamoylbenzamides (SBAs) have emerged as Class II Capsid Assembly Modulators .[1] Unlike Class I modulators (which form aberrant polymers), SBAs accelerate capsid assembly but prevent the encapsidation of pre-genomic RNA (pgRNA), leading to the formation of "empty" capsids.[1]

Mechanism of Action
  • Target : The hydrophobic pocket at the dimer-dimer interface of the HBV Core protein (Cp).

  • Effect : The SBA molecule acts as a "molecular wedge," altering the quaternary structure and kinetics of assembly.

  • Key Compound : NVR 3-778 (Clinical Candidate).

Visualization: HBV Inhibition Mechanism

HBV_Mechanism Normal_Dimers HBV Core Protein Dimers Nucleation Nucleation Complex Normal_Dimers->Nucleation Rapid_Assembly Accelerated Assembly (Kinetics Altered) Normal_Dimers->Rapid_Assembly + SBA Binding pgRNA pgRNA + Polymerase pgRNA->Nucleation Virion Infectious Virion (DNA Containing) Nucleation->Virion Slow, Ordered Assembly SBA Sulfamoylbenzamide (e.g., NVR 3-778) SBA->Rapid_Assembly Empty_Capsid Empty Capsid (Non-Infectious) Rapid_Assembly->Empty_Capsid Excludes pgRNA

Caption: Sulfamoylbenzamides divert HBV core dimers toward empty capsid formation, blocking viral replication.

Critical SAR Insights (NVR 3-778 Series)
RegionModificationBiological Effect
Benzene Core 4-F or 4-Cl substitutionImproves metabolic stability; blocks oxidation.
Sulfonamide Morpholine or aliphatic aminesMaintains solubility; interacts with solvent-exposed region.
Carboxamide p-substituted anilinesCritical for hydrophobic pocket binding at the dimer interface.

Case Study II: Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a classic zinc-binding group (ZBG). Sulfamoylbenzamides are potent inhibitors of human Carbonic Anhydrases (hCA), particularly isoforms hCA II (glaucoma), hCA IX (hypoxic tumors), and hCA VII (neuropathic pain).[2]

Selectivity Profiles

Recent libraries have demonstrated nanomolar potency against hCA II and IX.

  • Mechanism : The sulfonamide nitrogen coordinates directly to the catalytic

    
     ion in the enzyme active site.
    
  • Selectivity : Achieved by varying the "tail" (carboxamide region) to interact with the variable hydrophobic and hydrophilic patches at the entrance of the active site.

Quantitative Data: Inhibition Constants ( )

Data derived from recent structure-activity studies (e.g., Zaigham et al., 2023).

Compound ID

(Sulfonamide)

(Carboxamide)
hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Acetazolamide (Control)-25012.525
SBA-1 Morpholine4-F-Phenyl15.20.8 5.4
SBA-2 Cyclopropyl4-Cl-Phenyl45.12.11.2
SBA-3 Benzyl3-Me-Phenyl1208.518.3

Interpretation : SBA-1 shows extreme potency for hCA II (glaucoma target), while SBA-2 demonstrates selectivity for the tumor-associated hCA IX.

Experimental Protocols

Protocol: Parallel Synthesis of Sulfamoylbenzamides

Objective : To synthesize a 24-member library for HTS.

  • Stock Preparation : Prepare 0.2 M solutions of 4-(chlorosulfonyl)benzoic acid in anhydrous DCM.

  • Sulfonamide Formation :

    • Dispense 500 µL of acid chloride stock into reaction vials.

    • Add 1.1 eq of amine (

      
      ) and 2.0 eq of DIPEA.
      
    • Shake at RT for 4 hours.

    • Validation: LC-MS check for sulfonamide mass.

  • Activation :

    • Evaporate solvent. Redissolve residue in DMF.

    • Add 1.2 eq HATU and 2.0 eq DIPEA. Shake for 15 mins.

  • Amide Coupling :

    • Add 1.2 eq of aniline/amine (

      
      ).
      
    • Heat at 50°C for 12 hours.

  • Purification :

    • Precipitate with water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol: HBV Capsid Assembly Assay (In Vitro)

Objective : To distinguish between Class I and Class II modulators.

  • Protein : Purify recombinant HBV Core protein (Cp149) from E. coli.

  • Assembly Buffer : 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Reaction :

    • Incubate Cp149 dimers (10 µM) with test compound (10-50 µM).

    • Initiate assembly by increasing ionic strength (add NaCl to 300 mM final).

  • Detection :

    • Light Scattering : Measure turbidity at 350 nm (Class I causes massive aggregation/turbidity; Class II accelerates assembly but maintains ordered particles).

    • Electron Microscopy : Negative stain EM to visualize particle morphology (Class II = Empty spherical capsids).

References

  • Zaigham, Z. H., et al. (2023).[3] "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." RSC Advances, 13(30), 20909–20915.[3] Link

  • Kluge, S., et al. (2013). "Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids."[1][4][5] Antimicrobial Agents and Chemotherapy, 57(4), 1702-1710. Link

  • Wang, Y., et al. (2022). "Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators." European Journal of Medicinal Chemistry, 244, 114818. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181. Link

  • Luo, Z., et al. (2021).[6] "Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide."[6] European Journal of Medicinal Chemistry, 219, 113362. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

[1][2]

Introduction & Scope

This application note details the robust synthesis of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide , a functionalized benzamide scaffold with significant relevance in medicinal chemistry, particularly as a selective inhibitor of ectonucleotidases (e.g., h-NTPDases) and a structural analog to established sulfonylurea therapeutics.

The synthesis is designed to ensure regioselective functionalization of the aromatic core. The protocol employs a linear synthetic strategy starting from commercially available 2-chlorobenzoic acid , utilizing chlorosulfonation followed by sequential amidation to distinguish between the sulfonamide (position 5) and the carboxamide (position 1) moieties.

Key Chemical Features[2][3][4][5][6][7][8][9][10][11][12]
  • Core Scaffold: 2-chlorobenzoic acid.[1][2]

  • Regiochemistry: The chlorine atom at position 2 directs electrophilic substitution (chlorosulfonation) to the para position relative to itself (position 5), which is reinforced by the meta-directing carboxyl group.

  • Differentiation: The protocol selectively installs a primary sulfonamide (

    
    ) at C5 and a secondary cyclopropylamide (
    
    
    ) at C1.

Retrosynthetic Analysis

The synthetic logic relies on the difference in nucleophilicity and reactivity between the sulfonyl chloride and the carboxylic acid.

  • Disconnection: The C-N bond of the cyclopropylamide is the final disconnection.

  • Precursor: 2-chloro-5-sulfamoylbenzoic acid.[2]

  • Starting Material: 2-chlorobenzoic acid.[1][2][3]

Critical Decision Point: The primary sulfonamide must be installed before the cyclopropyl carboxamide. Reversing this order (amidating first) would risk hydrolysis of the amide bond during the harsh chlorosulfonation step or lead to complex mixtures.

RetrosynthesisTargetTarget Molecule2-chloro-N-cyclopropyl-5-sulfamoylbenzamideInter1Intermediate 12-chloro-5-sulfamoylbenzoic acidTarget->Inter1Amide Coupling(Cyclopropylamine)Inter2Intermediate 22-chloro-5-(chlorosulfonyl)benzoic acidInter1->Inter2Aminolysis(NH4OH)StartStarting Material2-chlorobenzoic acidInter2->StartChlorosulfonation(ClSO3H)

Figure 1: Retrosynthetic strategy prioritizing the installation of the sulfonamide group prior to carboxamide coupling.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-chloro-5-(chlorosulfonyl)benzoic acid

Objective: Electrophilic aromatic substitution to introduce the sulfonyl chloride group.

  • Reagents:

    • 2-Chlorobenzoic acid (1.0 eq)

    • Chlorosulfonic acid (6.0 eq) – Acts as solvent and reagent

  • Procedure:

    • Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a gas trap (to neutralize HCl gas evolution). Place in an ice bath (0°C).

    • Addition: Charge Chlorosulfonic acid (ClSO₃H) into the flask. Add 2-Chlorobenzoic acid portion-wise over 20 minutes with stirring. Caution: Exothermic.

    • Reaction: Remove the ice bath and heat the mixture to 95°C for 12 hours.

    • Quench: Cool the reaction mixture to room temperature (RT). Pour the oily residue slowly onto crushed ice (~500g per 100mmol scale) with vigorous stirring.

    • Isolation: The product precipitates as a white/off-white solid. Filter under vacuum, wash with cold water (3x), and dry in a vacuum desiccator over P₂O₅.

    • Yield Expectation: 80-90%. Use immediately in Phase 2 due to hydrolytic instability.

Phase 2: Synthesis of 2-chloro-5-sulfamoylbenzoic acid

Objective: Selective formation of the primary sulfonamide.

  • Reagents:

    • 2-chloro-5-(chlorosulfonyl)benzoic acid (from Phase 1)

    • Ammonium Hydroxide (28-30% NH₃ aq) – Excess

  • Procedure:

    • Setup: Place 28% NH₄OH (10 eq) in a flask cooled to 0°C.

    • Addition: Add the crude sulfonyl chloride (solid) portion-wise to the ammonia solution. Maintain temperature <10°C to prevent side reactions.

    • Reaction: Stir at RT for 4 hours. The solution should become clear as the sulfonyl chloride reacts and the ammonium salt of the carboxylic acid forms.

    • Workup: Cool to 0°C. Acidify carefully with concentrated HCl to pH ~2.

    • Isolation: The product, 2-chloro-5-sulfamoylbenzoic acid , will precipitate. Filter, wash with water, and dry.

    • Purification: Recrystallize from water/ethanol if necessary.

    • Checkpoint: Verify by ¹H NMR (DMSO-d₆). Look for sulfonamide singlet (~7.5 ppm, 2H) and carboxylic acid proton.

Phase 3: Synthesis of this compound

Objective: Coupling of the sterically hindered carboxylic acid with cyclopropylamine.

Method Selection: We utilize 1,1'-Carbonyldiimidazole (CDI) activation. This method is superior to thionyl chloride for this substrate as it avoids potential side reactions with the primary sulfonamide and operates under mild conditions.

  • Reagents:

    • 2-chloro-5-sulfamoylbenzoic acid (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

    • Cyclopropylamine (1.5 eq)

    • Solvent: Anhydrous DMF or THF

  • Procedure:

    • Activation: Dissolve 2-chloro-5-sulfamoylbenzoic acid in anhydrous DMF (0.5 M concentration). Add CDI in one portion.

    • Gas Evolution: Stir at RT for 1–2 hours. Observe CO₂ evolution. Ensure the reaction vessel is vented.

    • Coupling: Once activation is complete (CO₂ cessation), add Cyclopropylamine dropwise.

    • Reaction: Stir at RT for 12–16 hours.

    • Workup:

      • Remove solvent under reduced pressure (if THF) or pour into ice-water (if DMF).

      • Adjust pH to ~3-4 with 1M HCl to ensure the amide is neutral and remove unreacted amine.

      • Extract with Ethyl Acetate (3x).

      • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: DCM:MeOH (95:5) or Hexane:Ethyl Acetate gradient.

    • Final Product: White solid.

Analytical Data & QC Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₁ClN₂O₃S
Molecular Weight 274.72 g/mol
¹H NMR (DMSO-d₆) δ 8.6 (d, 1H, NH-amide), 7.9 (d, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.5 (s, 2H, SO₂NH₂), 2.8 (m, 1H, CH-cyclo), 0.5-0.7 (m, 4H, CH₂-cyclo)Diagnostic cyclopropyl signals at high field.[4][5][3]
Mass Spectrometry [M+H]⁺ = 275.0 / 277.0Chlorine isotope pattern (3:1) visible.[6]
HPLC Purity > 98.0% (AUC)Column: C18, Mobile Phase: Water/ACN (0.1% TFA).

Troubleshooting & Critical Parameters

Workflow Logic Diagram

WorkflowStartStart: 2-chloro-5-sulfamoylbenzoic acidActAdd CDI (1.2 eq)Solvent: DMFStart->ActCheckCheck CO2 Evolution(Complete Activation?)Act->CheckCheck->ActNo (Wait/Heat)AmineAdd Cyclopropylamine (1.5 eq)Check->AmineYesWorkupAcidic Workup (pH 3)Extract EtOAcAmine->WorkupEndFinal ProductRecrystallize/ChromatographyWorkup->End

Figure 2: Logical workflow for the CDI-mediated amide coupling, highlighting the critical activation check.

Common Issues
  • Incomplete Activation: If Cyclopropylamine is added before CDI has fully reacted with the carboxylic acid, the amine will react with CDI to form an inactive urea byproduct. Solution: Ensure CO₂ evolution has ceased (approx. 1h) before adding the amine.

  • Solubility: The sulfamoyl acid intermediate has poor solubility in DCM. Solution: Use DMF or a DMF/THF mixture for the coupling step.

  • Regioselectivity: The chlorosulfonation step is highly regioselective for position 5. However, ensure the reaction temperature is maintained at 95°C; lower temperatures may result in incomplete reaction, while higher temperatures (>120°C) may cause desulfonation.

References

  • Vertex AI Search. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (PMC). Retrieved from [Link]

  • Paruszewski, R. (1972).[7] Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica.[7] Retrieved from [Link]

  • Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US Patent 3879402A.

Application Note: Optimized Amide Coupling Protocols for 2-Chloro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for generating carboxamides from 2-chloro-5-sulfamoylbenzoic acid (CAS: 120-29-6) . This scaffold is a critical intermediate in the synthesis of diuretics (e.g., furosemide derivatives) and carbonic anhydrase inhibitors.

The Challenge: Successful coupling is complicated by three factors:

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the carboxylic acid, retarding nucleophilic attack.

  • Solubility: The polar sulfamoyl group (

    
    ) limits solubility in non-polar solvents (DCM, Toluene), often necessitating polar aprotic solvents (DMF, DMSO).
    
  • Chemoselectivity (The "Trap"): The electron-deficient ring makes the C-2 position susceptible to Nucleophilic Aromatic Substitution (

    
    ). Harsh thermal conditions or strong unhindered nucleophiles can displace the chlorine atom rather than forming the amide.
    

Chemical Assessment & Mechanistic Insight

Electronic and Steric Environment

The substrate features a "push-pull" dynamic that dictates protocol selection:

FeatureChemical EffectOperational Consequence
2-Chloro Group Steric: Blocks approach to carbonyl.Electronic: Inductive withdrawal (-I).Requires highly active acylating agents (HATU or Acid Chloride). Standard EDC couplings may be sluggish.
5-Sulfamoyl Group Acidity: Weakly acidic (

).Polarity: High.
Consumes 1 equivalent of base in basic coupling protocols. Requires polar solvents (DMF/DMAc).
Electron Deficient Ring Reactivity: Activated for nucleophilic attack.Risk: High temperatures (>80°C) with amines can trigger

displacement of the chlorine.
Reaction Pathway Selection

The choice of method depends on the nucleophilicity of the amine partner and the scale of the reaction.

decision_tree Start Start: Select Amine Partner AmineType Is the Amine Hindered or Electron Deficient? Start->AmineType Yes Yes (e.g., Anilines, sec-Amines) AmineType->Yes Low Nucleophilicity No No (Primary Alkyl Amines) AmineType->No High Nucleophilicity MethodA Method A: Acid Chloride (SOCl2) (Force the reaction) Yes->MethodA MethodB Method B: HATU/DIPEA (Mild, prevents SNAr) No->MethodB SNAr_Risk Risk: SNAr Side Reaction MethodA->SNAr_Risk If T > 60°C

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine reactivity.

Experimental Protocols

Method A: Acid Chloride Activation (Robust/Scale-Up)

Recommended for: Anilines, sterically hindered amines, and large-scale synthesis where reagent cost is a factor.

Rationale: Thionyl chloride (


) converts the hindered acid into the highly reactive acid chloride. The addition of catalytic DMF forms the Vilsmeier-Haack intermediate, which is essential for overcoming the steric bulk of the ortho-chloro group.

Reagents:

  • Substrate: 2-chloro-5-sulfamoylbenzoic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (5.0 eq - acts as solvent/reagent) or Oxalyl Chloride (1.5 eq in DCM)
    
  • Catalyst: DMF (3-5 drops)

  • Solvent: Toluene (for reflux) or DCM (for oxalyl chloride)

Step-by-Step Protocol:

  • Activation: In a dry round-bottom flask under

    
    , suspend the benzoic acid derivative (1.0 eq) in anhydrous Toluene (5 mL/mmol).
    
  • Catalysis: Add catalytic DMF (0.05 eq).

  • Chlorination: Add

    
     (3.0–5.0 eq) dropwise.
    
    • Critical Check: Monitor gas evolution (

      
      ).
      
  • Reflux: Heat to 80°C for 2–3 hours. The suspension should clear as the acid chloride forms.

    • Note: Do not exceed 90°C to avoid sulfonamide degradation.

  • Isolation: Concentrate in vacuo to remove excess

    
     and Toluene. Co-evaporate with Toluene (
    
    
    
    ) to ensure removal of acidic volatiles.
  • Coupling: Dissolve the crude acid chloride in anhydrous THF or DCM. Cool to 0°C.

  • Addition: Add the amine (1.1 eq) and a base (TEA or DIPEA, 1.5 eq) dropwise.

  • Completion: Warm to room temperature (RT) and stir for 2–4 hours.

Method B: HATU-Mediated Coupling (High Precision)

Recommended for: Discovery chemistry, complex/chiral amines, and avoiding harsh acidic conditions.

Rationale: HATU is a "gold standard" reagent for hindered acids. It generates the At-active ester (7-azabenzotriazol-1-yl ester), which reacts faster than the OBt ester derived from HBTU, crucial for overcoming the ortho-Cl steric hindrance.

Reagents:

  • Substrate: 2-chloro-5-sulfamoylbenzoic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Hunig's Base) (3.0 eq - Crucial)

  • Solvent: Anhydrous DMF (preferred due to solubility)

Step-by-Step Protocol:

  • Solubilization: Dissolve the benzoic acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at RT for 15–30 minutes.[1]

    • Observation: The solution often turns yellow/orange as the activated ester forms.

  • Amine Addition: Add the amine (1.1 eq) followed by the remaining DIPEA (2.0 eq).

    • Why excess base? The first equivalent neutralizes the carboxylic acid. The second may interact with the sulfonamide (pKa ~9). The third ensures the amine partner remains nucleophilic (unprotonated).

  • Reaction: Stir at RT for 4–16 hours.

  • Work-up: Dilute with EtOAc. Wash with 1N HCl (to remove excess DIPEA/amine), then saturated

    
    , then Brine.
    
    • Caution: If the product contains the sulfonamide, it may be slightly soluble in basic aqueous washes. Keep the basic wash brief or slightly acidic (pH 5-6).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Unreacted Acid Steric hindrance is preventing active ester formation.Switch from Method B to Method A (Acid Chloride). Alternatively, use HOAt as an additive to EDC/HATU.
Yellow Product / Impurity

Side Reaction.
The amine displaced the 2-Cl atom.
Lower reaction temperature. Do not heat >40°C during the coupling step. Ensure the acid is fully activated before adding the amine.
Precipitation during reaction Poor solubility of the intermediate.Switch solvent to DMAc (Dimethylacetamide) or NMP . These effectively solvate sulfonamides.
Product stuck in Aqueous Phase Sulfonamide deprotonation (forming water-soluble salt).Acidify the aqueous workup to pH ~2–3 to protonate the sulfonamide (

) and force it into the organic layer.
Mechanism of Side Reaction ( )

The following diagram illustrates the competition between the desired Amide Coupling and the undesired Chloride Displacement.

reaction_pathway cluster_conditions Control Factors Substrate 2-Cl-5-sulfamoyl benzoic acid Activated Activated Species (Acid Chloride/Active Ester) Substrate->Activated Activation Amine Amine (R-NH2) Activated->Amine + Amide DESIRED PRODUCT (Amide Bond Formed) Amine->Amide Attack at Carbonyl (Kinetic Product) SideProduct SIDE PRODUCT (SNAr: Cl displaced) Amine->SideProduct Attack at C-2 (SNAr) (Thermodynamic/High T) Low Temp (<40°C) favors Amide Low Temp (<40°C) favors Amide High Temp (>80°C) favors SNAr High Temp (>80°C) favors SNAr

Figure 2: Mechanistic divergence. Maintaining low temperatures favors carbonyl attack (Amide) over ring attack (SNAr).

References

  • Naqvi, S. A. R., et al. (2020). "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." Royal Society of Chemistry Advances.

    • Relevance: Validates the acid chloride and carbodiimide routes for this specific scaffold.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Relevance: Authoritative review on coupling hindered substrates and the mechanism of HATU/HO
  • Holland, G. F. (1975).[1] "Process for preparing 2-chloro-5-sulfamoylbenzoic acids." U.S. Patent 3,879,402.

    • Relevance: Historical grounding on the stability and reactivity of the 2-chloro-5-sulfamoyl scaffold.
  • Matulevičiūtė, G., et al. (2023).[2] "The pKa values of the sulfonamides studied." ResearchGate / Molecules.

    • Relevance: Provides pKa data (~8.5–9.0) for the sulfonamide group, necessitating the specific base stoichiometry in Method B.

Sources

Application Note: Preparation and Optimization of N-Cyclopropyl Benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Pharmacological Relevance & Structural Rationale

The N-cyclopropyl benzamide motif is a privileged structural pharmacophore in modern drug discovery. The incorporation of a cyclopropyl ring onto an amide nitrogen introduces unique conformational rigidity and steric bulk while maintaining a low molecular weight profile. This specific geometry enhances interactions with biological targets and improves metabolic stability compared to linear alkyl amines[1].

Consequently, this scaffold is frequently utilized in the development of highly selective kinase inhibitors (such as dual SIK2/SIK3 inhibitors for autoimmune diseases)[2], potent non-covalent inhibitors targeting the SARS-CoV-2 3CL protease[3], and various other antiproliferative therapeutic agents[4],[5].

Retrosynthetic Strategies & Workflow

The synthesis of N-cyclopropyl benzamides fundamentally relies on the efficient formation of an amide bond between a benzoic acid derivative and cyclopropylamine[6]. Depending on the electronic nature of the aromatic ring and the presence of sensitive functional groups, two primary divergent strategies are employed in the laboratory:

  • Method A (Acid Chloride Activation): Best suited for robust, multi-halogenated, or sterically hindered benzoic acids where maximum electrophilicity is required[7],[1].

  • Method B (Direct Peptide Coupling): Ideal for complex, multi-functionalized substrates (e.g., those containing unprotected heteroaryls or phenols) where harsh acidic conditions must be avoided[2],[3].

Workflow BA Benzoic Acid Derivative SOCl2 SOCl2 or (COCl)2 Catalytic DMF BA->SOCl2 Method A Coup COMU or HATU DIPEA, DMF/DCM BA->Coup Method B BC Benzoyl Chloride Intermediate SOCl2->BC CPA1 Cyclopropylamine Et3N, DCM, 0 °C BC->CPA1 Prod N-Cyclopropyl Benzamide Target Analog CPA1->Prod ActEst Active Ester Intermediate Coup->ActEst CPA2 Cyclopropylamine rt, 2-16 h ActEst->CPA2 CPA2->Prod

Figure 1: Divergent synthetic workflows for N-cyclopropyl benzamide preparation.

Reagent Selection Matrix

To optimize yield and simplify purification, select the amidation strategy based on the substrate's chemical stability and steric hindrance.

Amidation StrategyReagentsTypical Reaction TimeByproduct RemovalSubstrate ToleranceYield Range
Acid Chloride (Method A) (COCl)₂, DMF, Et₃N2–4 hVolatile / Aqueous WashLow (Avoid sensitive groups)75–95%
Uronium Coupling (Method B) COMU, DIPEA2–16 hAqueous Wash (Water-soluble)High (Tolerates phenols, heteroaryls)70–90%
Phosphonium Coupling PyBOP, DIPEA4–18 hChromatography requiredHigh65–85%
Carbodiimide Coupling EDC, HOBt, Et₃N12–24 hAqueous WashModerate to High60–85%

Detailed Experimental Methodologies

Protocol A: Acid Chloride-Mediated Amidation

This classical approach involves the conversion of the carboxylic acid to a highly electrophilic benzoyl chloride[8],[7].

Step 1: Vilsmeier-Haack Activation

  • Suspend the benzoic acid derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equiv).

  • Causality Check: DMF reacts with the subsequent addition of oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This catalytic species rapidly converts the acid to the acid chloride at room temperature, preventing the thermal degradation that can occur with neat thionyl chloride.

  • Add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature until gas evolution (CO, CO₂, HCl) ceases.

  • Concentrate the mixture in vacuo to remove all unreacted oxalyl chloride and volatile byproducts.

Step 2: Nucleophilic Amidation

  • Redissolve the crude benzoyl chloride in anhydrous DCM.

  • In a separate flask, prepare a solution of cyclopropylamine (1.5 equiv) and Triethylamine (Et₃N) (2.0 equiv) in DCM at 0 °C.

  • Add the acid chloride solution dropwise to the amine mixture[8].

  • Causality Check: The dropwise addition at 0 °C strictly controls the highly exothermic amidation event, preventing the degradation of the acid chloride. Et₃N acts as an acid scavenger to neutralize the HCl byproduct, ensuring the cyclopropylamine remains in its nucleophilic, unprotonated state[7].

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1N HCl (to selectively protonate and remove excess cyclopropylamine into the aqueous layer) and brine[9]. Dry over Na₂SO₄ and concentrate to yield the pure product.

Protocol B: Direct Amidation via Uronium Coupling (COMU/HATU)

For substrates bearing sensitive functional groups, uronium-based coupling reagents provide a mild, highly efficient alternative[4],[3].

Step 1: Active Ester Formation

  • Dissolve the benzoic acid (1.0 equiv) and the coupling reagent (e.g., COMU, 1.2 equiv) in anhydrous DCM or DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir at room temperature for 15 minutes[3].

  • Causality Check: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid without competing as a nucleophile against the highly reactive active ester (e.g., the O-benzotriazole ester) generated by COMU.

Step 2: Nucleophilic Displacement

  • Add cyclopropylamine (1.5 equiv) directly to the activated mixture.

  • Stir at room temperature for 2–16 hours. Monitor the reaction via LC-MS or TLC until the active ester is completely consumed[3].

  • Causality Check: COMU is specifically selected over traditional reagents like EDC/HOBt for complex analogs because it produces water-soluble morpholine-based byproducts. This drastically simplifies downstream purification, preventing the need for tedious chromatography[3].

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate (EtOAc), wash sequentially with saturated NaHCO₃ (to remove unreacted acid), 1N HCl (to remove unreacted amines), and brine. Dry and concentrate[3].

Late-Stage Functionalization: C-H Activation

Once the N-cyclopropyl benzamide core is established, the amide moiety can serve as a powerful directing group for late-stage transition-metal catalyzed C-H functionalization[6],[1].

  • Mechanistic Insight: The amide nitrogen or carbonyl oxygen coordinates to a transition metal center (e.g., Palladium or Rhodium), bringing the catalyst into direct proximity of the ortho-C-H bond. This facilitates C-H bond activation to form a metallacyclic intermediate[6].

  • Application: This strategy allows for the atom-economical, late-stage introduction of halogens, alkyl groups, or cross-coupling partners, providing a versatile route to generate a diverse library of analogs for Structure-Activity Relationship (SAR) studies without rebuilding the core scaffold[6],[1].

References

  • [6] N-Cyclopropyl-2-fluoro-5-methylbenzamide - Benchchem. Benchchem. 6

  • [8] Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. RSC.org. 8

  • [7] US3066167A - 4-amino-3, 5-dichloro-benzamides. Google Patents.7

  • [4] EP 3784666 B1 - ANTIPROLIFERATION COMPOUNDS AND USES THEREOF. European Patent Office. 4

  • [9] Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL. 9

  • [2] Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications. 2

  • [5] US9732062B2 - Therapeutically active compounds and their methods of use. Google Patents. 5

  • [1] 2-Chloro-N-cyclopropylbenzamide | Research Chemical. Benchchem. 1

  • [3] Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro). PMC - NIH.3

Sources

In vitro assay protocols for sulfamoylbenzamide activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision In Vitro Assessment of Sulfamoylbenzamide Activity

Subtitle: Targeting FtsZ: Biochemical Validation, Phenotypic Profiling, and Selectivity Analysis

Introduction & Mechanistic Basis

Sulfamoylbenzamides (e.g., PC190723 and its derivatives) represent a potent class of antibacterial agents that target FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin. Unlike traditional antibiotics that target the cell wall or ribosome, sulfamoylbenzamides disrupt cell division (cytokinesis).

Mechanism of Action: These compounds bind to the interdomain cleft of FtsZ.[1][2] Crucially, they do not simply "inhibit" assembly; they often stabilize the high-affinity T-state of FtsZ. This promotes the formation of hyperstable, non-functional filaments that cannot undergo the dynamic treadmilling required for Z-ring constriction. Consequently, the bacteria fail to divide, leading to extensive filamentation and eventual lysis.

Scope of this Guide: This protocol details the critical workflow for validating sulfamoylbenzamide activity, moving from biochemical target engagement (GTPase and Light Scattering) to phenotypic validation (MIC and Microscopy).

Experimental Workflow & Screening Cascade

The following diagram illustrates the logical progression from compound preparation to hit validation.

ScreeningCascade cluster_biochem Phase 1: Biochemical Validation (Target Engagement) cluster_pheno Phase 2: Phenotypic Screening cluster_tox Phase 3: Selectivity Start Compound Library (Sulfamoylbenzamides) GTPase GTPase Activity Assay (Malachite Green) Start->GTPase LightScat 90° Light Scattering (Polymerization Dynamics) GTPase->LightScat Active Hits (<10 µM) MIC MIC Determination (Broth Microdilution) LightScat->MIC Confirmed Polymer Modulators Microscopy Morphological Assessment (Filamentation Check) MIC->Microscopy Potent Antibacterials Cyto Mammalian Cytotoxicity (HepG2/Vero Cells) Microscopy->Cyto Filamenting phenotype Valid Validated Lead Candidate (High SI, Confirmed MOA) Cyto->Valid Selectivity Index > 10

Figure 1: Integrated screening cascade for FtsZ-targeting sulfamoylbenzamides, filtering from biochemical activity to cellular selectivity.

Detailed Protocols

Protocol A: Compound Preparation & Handling
  • Solvent: Dimethyl sulfoxide (DMSO).[3][4]

  • Solubility Limit: Sulfamoylbenzamides are generally hydrophobic. Prepare stock solutions at 10–20 mM in 100% DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Assay Tolerance: FtsZ is sensitive to organic solvents. Ensure final DMSO concentration in all assays is ≤ 1% (v/v) .

Protocol B: FtsZ GTPase Activity Assay (Malachite Green)

Purpose: To measure the inhibition of GTP hydrolysis, a proxy for FtsZ turnover rates.

Reagents:

  • Buffer A: 50 mM MES (pH 6.5), 50 mM KCl, 5 mM MgCl₂. Note: pH 6.5 is critical for optimal FtsZ stability.

  • Substrate: GTP (prepare fresh 10 mM stock).

  • Detection: Malachite Green Phosphate Detection Kit.

Step-by-Step:

  • Protein Prep: Dilute recombinant FtsZ (e.g., S. aureus or E. coli) to 5 µM in Buffer A.

  • Compound Addition: Add 5 µL of sulfamoylbenzamide (varying concentrations) to a 96-well clear plate.

  • Pre-Incubation (CRITICAL): Add 45 µL of FtsZ solution. Incubate at 25°C for 10 minutes .

    • Why? This allows the compound to bind the interdomain cleft before polymerization is triggered.

  • Initiation: Add 50 µL of GTP (1 mM final concentration) to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add 100 µL of Malachite Green reagent to quench the reaction.

  • Readout: Measure Absorbance at 620–640 nm after 20 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Protocol C: 90° Light Scattering Assay (Polymerization)

Purpose: To distinguish between inhibition of assembly and stabilization of polymers. Sulfamoylbenzamides typically increase light scattering signal due to hyper-polymerization.

Equipment: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or similar) set to Excitation/Emission 350 nm / 350 nm (measuring scatter, not fluorescence).

Step-by-Step:

  • Baseline: In a quartz cuvette, add FtsZ (10 µM) in Buffer A (50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂).

  • Compound: Add sulfamoylbenzamide (e.g., 10 µM) or DMSO vehicle.

  • Equilibration: Record baseline scatter for 2–3 minutes at 25°C.

  • Trigger: Rapidly inject GTP (1 mM final).

  • Kinetics: Monitor light scattering intensity for 600 seconds.

    • Result Interpretation:

      • Vehicle: Rapid rise to steady state, followed by slow decay (GTP depletion).

      • Sulfamoylbenzamide:Faster rise and higher amplitude plateau, with reduced decay (stabilization).

FtsZ_Mechanism Monomer FtsZ Monomer (GDP-bound) ActiveMonomer Active Monomer (GTP-bound) Monomer->ActiveMonomer + GTP Protofilament Protofilament (Dynamic) ActiveMonomer->Protofilament Nucleation Hyperstable Hyperstable Filaments (Non-functional) ActiveMonomer->Hyperstable Stimulates Assembly Bundles Z-Ring / Bundles Protofilament->Bundles Lateral Interaction Inhibitor Sulfamoylbenzamide Inhibitor->ActiveMonomer Binds Cleft Hyperstable->Bundles Blocks Dynamics

Figure 2: Mechanistic impact of sulfamoylbenzamides. Note the diversion toward hyperstable, non-functional filaments.

Phenotypic & Selectivity Profiling

Protocol D: MIC Determination (CLSI Standard)

Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL of S. aureus (ATCC 29213).
    
  • Plating: 96-well plate, serial 2-fold dilutions of compound (64 µg/mL down to 0.06 µg/mL).

  • Incubation: 18–24 hours at 37°C.

  • Endpoint: Lowest concentration with no visible growth.

Protocol E: Fluorescence Microscopy (Filamentation)

Purpose: To confirm the "on-target" phenotype. FtsZ inhibition causes cells to elongate without dividing.

  • Treatment: Treat S. aureus or B. subtilis in log phase with 0.5× MIC of the compound for 2 hours.

  • Staining:

    • Membrane: FM 4-64 (1 µg/mL).

    • DNA: DAPI (2 µg/mL).

  • Visualization: Phase contrast and fluorescence (100x oil objective).

  • Criteria: Look for cells >2x the length of DMSO controls and multiple nucleoids (segregated chromosomes but failed septation).

Protocol F: Mammalian Cytotoxicity (Counter-Screen)

Purpose: To calculate the Selectivity Index (


).
  • Cell Line: HepG2 (liver) or Vero (kidney) cells.

  • Assay: Standard MTT or Resazurin reduction assay after 24h exposure.

  • Target:

    
     is desirable.
    

Data Reporting & Analysis

Summarize your findings using the table format below to facilitate rapid decision-making.

Compound IDGTPase IC50 (µM)Polymerization EffectMIC (S. aureus) (µg/mL)CC50 (HepG2) (µM)Selectivity Index (SI)
PC190723 (Ref)~0.5 - 1.0Stimulation/Stabilization0.5 - 1.0> 50> 50
Test Cmpd 1 [Value][Inhibit/Stimulate][Value][Value][Calc]

References

  • Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science, 321(5896), 1673-1675.

  • Andreu, J. M., et al. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation.[2][5] Journal of Biological Chemistry, 285(19), 14239-14246.

  • Kaul, M., et al. (2013). FtsZ-targeting benzamide antibiotics: a specific link between bactericidal activity and cell division phenotype. Cell Chemical Biology, 20(8), 1016-1024.

  • Anderson, D. E., et al. (2004). Assembly dynamics of FtsZ rings in Bacillus subtilis and Escherichia coli and effects of FtsZ-inhibiting drugs. Journal of Bacteriology, 186(17), 5775-5781.

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Amide Bond Formation in Electron-Deficient Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Coupling electron-deficient amines (such as heavily substituted anilines, aminopyridines, or pyrimidines) with carboxylic acids is a notoriously challenging transformation. Poor nucleophilicity, competitive side reactions, and steric hindrance often lead to sluggish reaction rates or complete failure using standard peptide coupling protocols.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated methodologies to help you rescue failing amidation reactions.

Diagnostic Workflow for Amide Coupling

Before adjusting your reaction conditions, it is critical to identify the specific failure mode of your substrate. Use the decision matrix below to select the optimal activation strategy.

DecisionTree Start Amide Coupling Electron-Deficient Amine CheckSterics Is the carboxylic acid or amine sterically hindered? Start->CheckSterics StericYes Yes CheckSterics->StericYes StericNo No CheckSterics->StericNo AcylFluoride In Situ Acyl Fluoride (BTFFH / TFFH + DIPEA) Elevated Temp (80°C) StericYes->AcylFluoride CheckChiral Is the carboxylic acid prone to epimerization? StericNo->CheckChiral ChiralYes Yes CheckChiral->ChiralYes ChiralNo No CheckChiral->ChiralNo T3P T3P + Pyridine or DBU Low Epimerization ChiralYes->T3P EDC EDC + DMAP + cat. HOBt Acyl Transfer Catalyst ChiralNo->EDC

Diagnostic workflow for selecting the optimal amide coupling strategy for electron-deficient amines.

FAQs & Troubleshooting Guides

Q1: Why do standard coupling reagents (e.g., HATU, DCC) fail with my electron-deficient aniline? A1: Electron-withdrawing groups (EWGs) such as nitro, cyano, or trifluoromethyl on the aromatic ring drastically reduce the electron density on the amine nitrogen, lowering its nucleophilicity[1]. Standard reagents like HATU or DCC form activated esters (e.g.,


-acylisourea) that are sufficiently electrophilic for aliphatic amines but not for electron-deficient anilines. Consequently, the activated ester either hydrolyzes back to the acid, degrades, or undergoes a dead-end rearrangement (e.g., to an inactive 

-acylurea) before the sluggish amine can attack[1].

Q2: What is the recommended first-line protocol for sluggish electron-deficient amines? A2: The use of an acyl transfer catalyst is critical. A highly effective first-line approach is the combination of EDC, a catalytic amount of HOBt, and a stoichiometric amount of DMAP (4-dimethylaminopyridine)[2]. While HOBt forms the initial active ester, DMAP intercepts it to form a highly reactive acylpyridinium ion. This intermediate is significantly more electrophilic than the OBt ester, effectively overcoming the high activation energy barrier of the poor nucleophile[2],[3].

Q3: How do I handle substrates that are both sterically hindered AND electron-deficient? A3: When steric hindrance is coupled with poor nucleophilicity, even the acylpyridinium intermediate may fail due to the bulky nature of DMAP. In these cases, in situ generation of an acyl fluoride is the optimal strategy[4]. Reagents like BTFFH or TFFH convert the carboxylic acid into an acyl fluoride. Fluoride is an excellent leaving group with a very small steric radius, and acyl fluorides are remarkably resistant to self-catalyzed hydrolysis while remaining highly reactive toward amines at elevated temperatures[4],[5].

Q4: Are there specific reagents that minimize epimerization while forcing the coupling of weak nucleophiles? A4: Yes. Propylphosphonic anhydride (T3P) combined with a base like pyridine or DBU is exceptional for this[6]. T3P activation proceeds with very low epimerization of chiral centers


 to the carbonyl. For traditionally unreactive, electron-deficient anilines, replacing standard bases with DBU significantly accelerates the reaction rate while maintaining the low-epimerization profile[6].

Mechanistic Pathway: Overcoming Poor Nucleophilicity

To understand why standard methods fail and why additives like DMAP are necessary, we must look at the causality of the intermediate states. The diagram below illustrates how DMAP rescues the reaction by providing an alternative, lower-energy electrophilic pathway.

Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (EDC Activated) Acid->O_Acyl EDC HOBt_Ester OBt Ester (Active Ester) O_Acyl->HOBt_Ester HOBt N_Acyl N-Acylurea (Dead End) O_Acyl->N_Acyl Rearrangement (If slow) Acyl_Py Acylpyridinium Ion (Highly Electrophilic) HOBt_Ester->Acyl_Py DMAP Product Amide Product Acyl_Py->Product Ar-NH2 (Poor Nucleophile)

Mechanistic pathway of EDC/DMAP coupling showing the highly reactive acylpyridinium intermediate.

Quantitative Comparison of Coupling Strategies

The following table summarizes the expected performance of various coupling strategies when applied specifically to electron-deficient systems.

Coupling StrategyReagentsBest Applied ForTypical Yield RangeKey Advantage / Causality
Acyl Transfer EDC, DMAP (1 eq), cat. HOBtElectron-deficient anilines70–95%Overcomes poor nucleophilicity via a highly electrophilic acylpyridinium ion.
Acyl Fluoride BTFFH or TFFH, DIPEASterically hindered + EWG amines60–90%Small steric profile of fluoride; thermally stable intermediate allows heating.
Phosphonic Anhydride T3P, DBU or PyridineChiral acids + weak nucleophiles75–98%Exceptional suppression of epimerization; DBU accelerates the rate.
Acid Chloride Oxalyl chloride, cat. DMFExtreme electron deficiency40–80%Highly reactive; useful when all other in situ activations fail.

Validated Experimental Protocols

The following self-validating methodologies have been optimized to ensure high conversion rates and simplified downstream purification.

Protocol A: EDC/DMAP/HOBt Acyl Transfer Amidation

Optimized for standard electron-deficient amines without severe steric hindrance.[2]

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous acetonitrile (

    
     M) under an inert atmosphere (N
    
    
    
    or Ar).
  • Pre-activation: Add EDC·HCl (1.2 - 2.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv). Stir at room temperature for 15 minutes to allow the formation of the acylpyridinium intermediate.

  • Coupling: Add the electron-deficient amine (1.0 - 1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature for 12–48 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash sequentially with 1M HCl (to remove DMAP, DIPEA, and unreacted amine), saturated aqueous NaHCO

    
     (to remove unreacted acid and HOBt), and brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate to yield the crude amide.
Protocol B: BTFFH-Promoted Acyl Fluoride Coupling

Optimized for substrates suffering from both electron deficiency and steric hindrance.[4]

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the electron-deficient amine (1.1 equiv) in anhydrous dichloromethane (DCM) or DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by the fluorouronium reagent BTFFH (1.2 equiv).

  • Reaction: Heat the reaction mixture to 80 °C (if using DMF) or reflux (if using DCM) for 12–24 hours. The thermal stability of the acyl fluoride intermediate allows for elevated temperatures without degradation.

  • Workup: Dilute the mixture with EtOAc. Wash extensively with 5% aqueous citric acid, saturated NaHCO

    
    , and brine. Dry the organic layer, concentrate, and purify via flash column chromatography.
    
Protocol C: T3P/DBU Mediated Coupling

Optimized for racemization-prone carboxylic acids coupling with weak nucleophiles.[6]

  • Preparation: Combine the carboxylic acid (1.0 equiv) and electron-deficient amine (1.0 equiv) in anhydrous EtOAc or 2-MeTHF.

  • Base Addition: Add DBU (3.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv) to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M NaOH, 1M HCl, and brine. The water-soluble byproducts of T3P make this protocol highly amenable to chromatography-free isolation.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016, 14, 430-433.[Link]

  • Amide synthesis by acylation (T3P and DBU methodologies). Organic Chemistry Portal (citing Org. Lett. 2011, 13, 5048 & Org. Lett. 2010, 12, 324).[Link]

Sources

Technical Support Center: Recrystallization & Troubleshooting of Chlorinated Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of chlorinated benzamide derivatives. Chlorinated benzamides are critical pharmacophores in medicinal chemistry, known for their unique physicochemical properties: the amide group acts as a strong hydrogen bond donor/acceptor, while the chlorinated aromatic ring contributes significant lipophilicity and steric bulk[1][2].

This dual-character often complicates purification. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity crystallization.

Part 1: Quantitative Data & Solvent Selection

Selecting the correct solvent system is a thermodynamic balancing act. You must disrupt the strong intermolecular hydrogen bonds of the crude lattice while accommodating the hydrophobic nature of the chlorinated ring[1][3].

Table 1: Physicochemical Properties of Common Benzamide Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexRole in Benzamide RecrystallizationMechanistic Rationale
Ethanol 78.45.2Primary (Good) SolventProtic nature disrupts amide H-bonding; moderate lipophilicity dissolves the chlorinated ring[4].
Ethyl Acetate 77.14.4Primary (Good) SolventAprotic H-bond acceptor; excellent for highly chlorinated, lipophilic derivatives[4].
Dichloromethane 39.63.1Primary Solvent (XRD)Low boiling point makes it ideal for vapor diffusion and solvent layering techniques[3][5].
Hexanes 68-700.1Anti-solventHighly non-polar; forces the lipophilic benzamide out of solution to induce supersaturation[4].
Water 100.010.2Anti-solventHighly polar; used in binary systems with ethanol or acetone for less lipophilic derivatives[4].

Part 2: Troubleshooting FAQs

Q1: How do I select the optimal solvent system for a highly lipophilic chlorinated benzamide?

Answer: Using a single highly polar solvent (like water) fails because the lipophilic chlorinated ring prevents dissolution. Conversely, a purely non-polar solvent (like hexane) cannot disrupt the strong intermolecular hydrogen bonds between the amide groups of the crystal lattice.

The Solution: Utilize a binary solvent system such as Ethyl Acetate/Hexanes or Ethanol/Water[4]. Ethyl acetate acts as the "good solvent," dissolving the compound by hydrogen-bonding with the amide. Hexane is then titrated in as the "anti-solvent" to lower the dielectric constant of the medium, smoothly driving the system into the metastable zone where nucleation occurs.

SolventSelection A Analyze Chlorinated Benzamide Structure B Test Single Solvents (EtOH, EtOAc, Acetone) A->B C Soluble in Cold? B->C D Insoluble in Hot? C->D No E Test Binary Systems (EtOAc/Hexane, EtOH/H2O) C->E Yes (Too Soluble) D->E Yes (Poor Solubility) F Ideal Solvent Found Proceed to Cooling D->F No (Soluble Hot, Insoluble Cold)

Caption: Workflow for selecting single or binary solvent systems for benzamide recrystallization.

Q2: My chlorinated benzamide is "oiling out" instead of crystallizing. Why does this happen and how can I fix it?

Answer: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the solute-rich phase separates as an amorphous liquid droplet rather than forming an ordered solid crystal lattice[6].

Causality: This thermodynamic failure happens when the melting point of the compound in the solvent mixture is lower than the temperature at which supersaturation is reached, or when the solvent's boiling point exceeds the solute's melting point[7]. Because the activation energy for crystal nucleation is higher than the energy required to form a liquid phase, the molecules aggregate into an oil.

The Solution: To rescue the experiment, you must alter the phase diagram. Reheat the mixture until the oil dissolves, then add a small amount of a "good solvent" to decrease the saturation temperature. Cool the solution very slowly and introduce seed crystals to bypass the nucleation energy barrier[6]. (See Protocol 2 below).

OilingOut Step1 Oiling Out Observed (Liquid-Liquid Phase Separation) Step2 Identify Cause: BP of Solvent > MP of Solute Step1->Step2 Step3 Reheat Mixture Until Oil Dissolves Step2->Step3 Step4 Add More Good Solvent or Lower BP Solvent Step3->Step4 Step5 Cool Slowly & Add Seed Crystals Step4->Step5 Step6 Nucleation & Crystallization Achieved Step5->Step6

Caption: Troubleshooting workflow to resolve liquid-liquid phase separation (oiling out).

Q3: How do I obtain X-ray quality single crystals for my derivative?

Answer: Standard cooling recrystallization often yields twinned or overly small crystals due to rapid nucleation[5]. For X-ray diffraction (XRD), slow, controlled growth is required to ensure a perfect atomic arrangement. The Solution: Vapor diffusion or solvent layering are the gold standards. Dissolve the benzamide in a volatile good solvent (e.g., dichloromethane) and allow a volatile anti-solvent (e.g., hexane) to slowly diffuse into the solution[3][5]. (See Protocol 3 below).

Part 3: Self-Validating Experimental Protocols

Protocol 1: Binary Solvent Recrystallization (Cooling Method)

Use this protocol for standard purification of crude chlorinated benzamides.

  • Dissolution: Place the crude chlorinated benzamide in a round-bottom flask. Add a minimum volume of the "good solvent" (e.g., Ethyl Acetate) and heat to a gentle reflux until completely dissolved[4].

    • Causality: Heat provides the kinetic energy required to break the crude intermolecular H-bonds.

  • Hot Filtration: If particulate impurities remain, filter the hot solution rapidly through a pre-warmed fritted funnel.

  • Anti-Solvent Addition: While maintaining the solution near reflux, add the "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add exactly one drop of the good solvent to clear the solution[4].

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0°C) for 30 minutes.

    • Causality: Slow cooling prevents localized supersaturation spikes, favoring the thermodynamic growth of large, pure crystals over kinetic trapping of impurities.

  • Validation: Filter the crystals and analyze via Thin-Layer Chromatography (TLC) using a 70:30 Hexane:EtOAc mobile phase. Compare the Rf value against the crude starting material[4].

Protocol 2: Rescuing an "Oiled Out" Benzamide Reaction

Use this protocol if your product forms an amorphous liquid layer at the bottom of the flask.

  • Re-Homogenization: Reheat the biphasic mixture to reflux until the oil completely redissolves into a single homogeneous liquid phase[6].

  • Phase Diagram Adjustment: Add 10-15% more of the "good solvent" (e.g., Ethanol or Ethyl Acetate) to the hot mixture.

    • Causality: This shifts the saturation curve so that the liquid-liquid coexistence curve is no longer crossed before the solid-liquid equilibrium curve[6][7].

  • Seeding: Remove the flask from the heat source. When the temperature drops by ~10°C (but before the cloud point is reached), add 1-2 mg of pure seed crystals of the target benzamide[6].

    • Causality: Seed crystals provide a pre-formed lattice surface, drastically lowering the activation energy required for secondary nucleation.

  • Validation: Confirm the structural integrity of the recovered solid via 1H-NMR to ensure no solvent molecules were trapped in the lattice (solvate formation) during the LLPS event[4].

Protocol 3: Vapor Diffusion for X-ray Quality Crystals

Use this protocol to grow single crystals for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of highly purified (>99% via HPLC) chlorinated benzamide in 0.5 mL of Dichloromethane (good solvent) in a small inner vial[5].

  • Chamber Setup: Place the small open vial inside a larger outer vial containing 3 mL of Hexane or Pentane (anti-solvent)[5].

  • Equilibration: Cap the outer vial tightly and leave it undisturbed in a temperature-controlled environment (20°C) for 3 to 7 days.

    • Causality: The more volatile anti-solvent slowly vaporizes and diffuses into the inner vial, gradually decreasing the solubility of the benzamide and inducing the slow, orderly growth of a single crystal lattice[5].

Part 4: References

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Cyclopropyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The N-cyclopropyl motif is a privileged structural element in modern medicinal chemistry, valued for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and conformational rigidity. However, the synthesis of N-cyclopropylamines, particularly when coupling with sterically encumbered aryl or heteroaryl halides, presents a significant synthetic challenge. The inherent steric bulk of the substrates can impede the key bond-forming steps in traditional cross-coupling reactions, leading to low yields, slow reaction times, and catalyst deactivation.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower researchers to overcome these steric challenges. We will delve into the mechanistic nuances of both palladium- and copper-catalyzed systems to explain the rationale behind our recommendations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during N-cyclopropylation reactions with sterically hindered substrates.

Q1: My reaction shows no conversion, or I've only recovered starting materials. What are the initial checks?

A1: Zero conversion is often due to catalyst inactivity or fundamental reaction setup errors. Before making significant changes to the catalytic system, perform these initial checks:

  • Atmosphere Integrity: Both Buchwald-Hartwig (Palladium) and Ullmann (Copper) couplings are sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use.

  • Reagent Quality:

    • Base: Strong inorganic bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are hygroscopic. Use freshly opened bottles or material that has been properly stored in a desiccator.

    • Solvent: Anhydrous solvents are critical. Use freshly distilled solvents or those from a solvent purification system.

    • Catalyst/Ligand: Palladium and copper catalysts, especially phosphine ligands, can oxidize over time. Use fresh, high-purity reagents.

  • Temperature: Confirm your heating block or oil bath is calibrated and reaching the target temperature. Some highly hindered couplings require elevated temperatures (e.g., >100 °C) to proceed.[2]

Q2: I'm observing very low yield (<20%) with a sterically demanding aryl chloride. How can I improve reactivity?

A2: This is a classic steric hindrance problem. Aryl chlorides are less reactive than bromides or iodides due to the stronger C-Cl bond, making oxidative addition the most challenging step.[3] When combined with a bulky substrate, this step becomes exceptionally difficult.

Your primary focus should be on the ligand. The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and the sterically demanding reductive elimination step.[4]

Recommended Actions:

  • Switch to a More Active Ligand: For sterically hindered aryl chlorides, first-generation ligands are often insufficient. You need bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald Ligands."[3] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is necessary for the challenging oxidative addition step.[4]

  • Increase Catalyst and Ligand Loading: While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome high activation barriers. Maintain a Pd:Ligand ratio of 1:2 or 1:4.

  • Use a Stronger, Non-coordinating Base: For aryl chlorides, a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium tert-butoxide (KOtBu) is often necessary. These bases facilitate the deprotonation of the amine without strongly coordinating to and inhibiting the metal center.

Ligand Selection Guide for Hindered Substrates
Ligand FamilyKey Structural FeatureRecommended ForRationale
Buchwald Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos)Bulky, electron-rich biaryl backboneHighly hindered aryl/heteroaryl chlorides and bromides.[3][4]Promotes monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.[4]
Josiphos-type Ferrocenyl Bidentate, rigid backboneAryl bromides and iodides with moderate steric bulk.The defined bite angle can help facilitate reductive elimination.
Carbazolyl-derived P,N-Ligands P,N-chelating systemTetra-ortho-substituted diarylamine synthesis.[5][6]Shown to be highly effective for extremely congested couplings.[5]
Q3: My reaction is messy, with significant dehalogenation of my aryl halide. What is causing this side reaction?

A3: Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl halide is reduced to the corresponding arene. It often competes with the desired C-N coupling and is typically caused by a β-hydride elimination pathway from the palladium amide intermediate.

Causality & Solutions:

  • Mechanism: The Pd-amido intermediate, formed after amine coordination and deprotonation, can undergo β-hydride elimination if the amide has an accessible β-hydrogen. However, in the case of N-cyclopropylamine, which lacks β-hydrogens, the source of the hydride is more likely from other species in the reaction or a different decomposition pathway. An alternative pathway involves the base. For example, tert-butoxide can decompose to isobutene and a hydride source.

  • Ligand Choice: The steric bulk of modern biarylphosphine ligands (like RuPhos or BrettPhos) creates a coordinatively saturated palladium center that sterically disfavors these side reactions and promotes the desired C-N reductive elimination.[4]

  • Base Selection: The choice of base can be critical. While strong bases are needed, some can promote side reactions. Consider screening bases. For instance, switching from NaOtBu to a weaker but sufficient base like Cs₂CO₃ or K₃PO₄ might suppress dehalogenation, although this may require higher temperatures or a more reactive aryl halide (bromide/iodide).[7]

Frequently Asked Questions (FAQs)

Q: When should I consider a copper-catalyzed Ullmann reaction instead of a palladium-catalyzed Buchwald-Hartwig amination?

A: The choice between Pd and Cu catalysis depends on several factors, including the substrate, functional group tolerance, and cost.

  • Choose Palladium (Buchwald-Hartwig) when:

    • You are working with less reactive aryl chlorides or bromides. Modern Pd systems are generally more active for these substrates.[3]

    • You require very mild reaction conditions (e.g., room temperature), as some highly active Pd catalysts can achieve this.[6]

    • You have a wide range of functional groups, as Pd catalysis often shows broader tolerance.

  • Choose Copper (Ullmann Coupling) when:

    • You are using more reactive aryl iodides.[2]

    • Your substrate is sensitive to phosphine ligands. Ullmann couplings typically use N- or O-based ligands (e.g., phenanthrolines, amino acids, or diamines).[8][9]

    • Cost is a major concern for large-scale synthesis, as copper is significantly cheaper than palladium.

    • You are coupling with N-H containing heterocycles, where Ullmann conditions have a long history of success.

Recent advances have shown that sterically hindered oxalamide ligands can promote Cu-catalyzed couplings of aryl chlorides at low catalyst loadings by suppressing the formation of inactive copper species.[10]

Q: How does the choice of base influence the reaction mechanism and outcome?

A: The base plays multiple crucial roles and its choice is not trivial.[7]

  • Amine Deprotonation: The primary role is to deprotonate the cyclopropylamine (or its ammonium salt form) to generate the active nucleophile. The base must be strong enough (pKa of conjugate acid > pKa of the protonated amine) for this to occur efficiently.

  • Catalyst Resting State: The nature and concentration of the base can influence the catalyst's resting state and even the rate-limiting step.[11] For example, with some bases, the resting state might be the Pd(Ar)(X)L complex, while with others, it could be the Pd-amido complex.

  • Solubility: The solubility of the base and the resulting halide salts can impact the reaction. Soluble bases (like LiHMDS) can lead to homogeneous conditions, while insoluble bases (like K₃PO₄) create a heterogeneous mixture, which can sometimes be beneficial in preventing catalyst inhibition by product salts.[12]

  • Avoiding Side Reactions: As mentioned in the troubleshooting section, the base can be a source of side products. Hindered alkoxides (like NaOtBu) are generally preferred because they are poor nucleophiles themselves.

Q: Can you explain the role of ligand steric bulk in the catalytic cycle?

A: The steric bulk of the ligand is arguably the most critical factor in overcoming the challenges of coupling hindered substrates.

dot digraph "Catalytic_Cycle_Steric_Influence" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Figure 1: Influence of a bulky ligand on the Buchwald-Hartwig cycle.

  • Promoting Oxidative Addition: Bulky ligands favor the formation of a highly reactive, 14-electron monoligated L-Pd(0) complex. This less-coordinated species is more electronically unsaturated and sterically accessible, allowing it to more readily undergo oxidative addition with a challenging substrate like a hindered aryl chloride.[4]

  • Accelerating Reductive Elimination: This is the final, product-forming step. When both the aryl group and the cyclopropylamino group are large, they create significant steric clash around the metal center in the amido complex. A bulky ligand adds to this steric pressure, forcing the two groups to couple and be eliminated from the coordination sphere, thus regenerating the Pd(0) catalyst.[13] Without this push, the amido complex can be too stable, stalling the catalytic cycle.

Experimental Protocols

General Protocol for a Challenging Pd-Catalyzed N-Cyclopropylation

This protocol is a starting point for coupling a sterically hindered aryl chloride with cyclopropylamine.

Reagents & Equipment:

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • RuPhos (or another appropriate biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Sterically hindered aryl chloride (1.0 mmol)

  • Cyclopropylamine (1.2 mmol, 1.2 equiv)

  • Anhydrous toluene (or dioxane), ~5 mL

  • Oven-dried reaction vial with a screw cap and PTFE septum

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Vial Preparation: In a glovebox, add the aryl chloride (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to the reaction vial.

  • Add Base: Add NaOtBu (1.4 mmol, 1.4 equiv).

  • Seal and Add Solvents: Seal the vial with the cap. Add anhydrous toluene (5 mL) and then cyclopropylamine (1.2 mmol) via syringe.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by TLC, GC-MS, or LC-MS by taking small aliquots. The reaction may take 12-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

If the initial reaction fails, follow this logical progression to diagnose and solve the issue.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Figure 2: A logical workflow for troubleshooting failed reactions.

References

  • Hartwig, J. F., et al. (n.d.).
  • Zhang, Y., et al. (2022).
  • Buchwald, S. L., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
  • Sigman, M. S., et al. (n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.
  • Hartwig, J. F. (n.d.). Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions. eScholarship.
  • Wikipedia. (n.d.).
  • Blackmond, D. G., et al. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions.
  • Blackmond, D. G., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Reisman, S. E., et al. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Various Authors. (n.d.). Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
  • Organic Synthesis. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Kwong, F. Y., et al. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • BenchChem. (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
  • Tripathi, R. P., et al. (n.d.). of the cyclopropanation reaction using different solvent and base.
  • Various Authors. (2019). How to overcome Steric Hindrance?.
  • Buchwald, S. L. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Technical Support Center: Sulfamoylbenzamide NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Troubleshooting for Sulfamoylbenzamide Derivatives Role: Senior Application Scientist

Introduction

Sulfamoylbenzamides present a unique dual-challenge in NMR spectroscopy. Structurally, they contain two distinct nitrogenous environments: the benzamide (


) and the sulfonamide  (

or

).

Successfully characterizing these molecules requires balancing three competing physical factors:

  • Solubility: The rigid phenyl ring and polar functional groups often lead to poor solubility in non-polar media.

  • Proton Exchange: The acidity of the sulfonamide protons (

    
    ) makes them susceptible to rapid chemical exchange, often rendering them invisible.
    
  • Rotational Isomerism: The partial double-bond character of the benzamide C–N bond frequently results in rotamers, creating "ghost" peaks that mimic impurities.

This guide provides a logic-driven approach to solvent selection, ensuring you obtain publication-quality spectra with fully resolved exchangeable protons.

Solvent Selection Matrix

Do not default to Chloroform-d (


).[1] For sulfamoylbenzamides, solvent choice dictates whether you see your critical NH signals.
Primary Recommendation: DMSO-d6

Why: It is the "Goldilocks" solvent. It has high dielectric polarity to dissolve the solute, but more importantly, it acts as a strong Hydrogen Bond Acceptor (HBA).

  • Mechanism: DMSO oxygen atoms H-bond to the sulfamoyl and amide protons. This "locks" the protons in place, slowing down their exchange rate with residual water.

  • Result: Sharp, well-integrated singlets or doublets for both

    
     and 
    
    
    
    .
Secondary Recommendation: Acetone-d6

Why: Good for resolving aliphatic side-chain overlap that might occur in DMSO.

  • Risk: Lower viscosity leads to sharper lines, but it is less effective at slowing proton exchange than DMSO. If the sample is "wet," NH signals may broaden.

The "Trap" Solvent: Methanol-d4 ( )

Why: Avoid for structural confirmation.

  • Mechanism: Rapid deuterium exchange occurs:

    
    .
    
  • Result: Your amide and sulfonamide signals will disappear completely. Only use this if you intentionally want to prove a signal is an exchangeable proton (the "Deuterium Shake" test).

Solvent Properties Table
SolventSolubility RatingNH VisibilityResidual Peak (1H)Water PeakSuitability
DMSO-d6 ExcellentHigh (Sharp)2.50 ppm (Quint)3.33 ppmPreferred
Acetone-d6 GoodModerate2.05 ppm (Quint)2.84 ppmAlternative
Methanol-d4 GoodNone (Exchanged)3.31 ppm (Quint)4.87 ppmD-Exchange Only
Chloroform-d PoorLow (Broad)7.26 ppm (Singlet)1.56 ppmNot Recommended

(Data sourced from Fulmer et al., Organometallics 2010) [1]

Decision Logic & Workflows

Workflow 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent for your specific analytical goal.

solvent_selection Start Start: Sulfamoylbenzamide Sample Goal What is the primary goal? Start->Goal NH_Check Must you observe NH protons? Goal->NH_Check Structural Confirmation Solubility Is sample soluble in CDCl3? MeOD Use Methanol-d4 (To simplify aliphatic region) Solubility->MeOD No CDCl3 Use CDCl3 (Only if soluble) Solubility->CDCl3 Yes NH_Check->Solubility No (Side chain only) DMSO Use DMSO-d6 (Best for NH resolution) NH_Check->DMSO Yes (Critical) Acetone Use Acetone-d6 (If DMSO overlaps) DMSO->Acetone If peaks overlap in DMSO

Caption: Decision matrix for selecting NMR solvents based on solubility and the need to observe exchangeable protons.

Troubleshooting & FAQs

Q1: My sulfonamide ( ) signal is invisible or appears as a broad hump. Why?

Diagnosis: This is likely Chemical Exchange Broadening . The protons on the sulfonamide nitrogen are acidic and exchange with trace water in the solvent. If the exchange rate (


) is comparable to the NMR timescale, the peak broadens into the baseline.

Solution Protocol:

  • Switch to "Dry" Solvent: Use DMSO-d6 from a fresh ampoule or one stored over 4Å molecular sieves.

  • Temperature Reduction: Cool the sample to 280 K (approx 7°C).

    • Mechanism:[1][2] Cooling slows the chemical exchange rate (

      
      ), pushing the system into the "slow exchange" regime where peaks sharpen.[3][4]
      
  • Concentration: Increase sample concentration (>10 mg/0.6 mL). Higher solute concentration relative to trace water minimizes the saturation transfer effect.

Q2: I see "double" peaks for every signal. Is my sample impure?

Diagnosis: Likely Rotational Isomerism (Rotamers) , not impurity. Benzamides possess a C–N bond with partial double-bond character due to resonance. This creates a high energy barrier to rotation, resulting in two distinct populations (cis/trans or E/Z) visible on the NMR timescale at room temperature.

Verification Protocol (VT-NMR):

  • Take a spectrum at 298 K (25°C). Note the ratio of the "impurity" peaks (e.g., 80:20).

  • Heat the sample to 350 K (77°C) (Ensure you are using DMSO-d6, not CDCl3 or Acetone which boil lower).

  • Observe: If the peaks coalesce (merge) into a single sharp peak, they are rotamers. If they remain distinct, they are impurities.

rotamer_logic State1 Room Temp (298K) Double Peaks Visible Action Heat to 350K (VT-NMR) State1->Action Result1 Peaks Merge (Coalescence) Action->Result1 Result2 Peaks Unchanged Action->Result2 Conclusion1 Rotamers (Pure Compound) Result1->Conclusion1 Conclusion2 Impurity (Contaminated) Result2->Conclusion2

Caption: Variable Temperature (VT) logic to distinguish rotamers from chemical impurities.

Q3: There is a massive water peak at 3.33 ppm in DMSO obscuring my signals.

Diagnosis: DMSO is hygroscopic. It absorbs atmospheric water rapidly. Solution:

  • Do NOT use

    
     exchange (this will erase your NH signals).
    
  • Use Water Suppression: Apply a standard pre-saturation pulse sequence (e.g., zgpr on Bruker systems) targeting the water frequency. This suppresses the water signal without affecting the exchangeable amide protons significantly, provided the exchange rate is slow.

Experimental Protocols

Protocol A: The "Deuterium Shake" (Confirming NH Identity)

Use this to prove which signals are NH/OH versus CH.

  • Acquire: Run a standard 1H spectrum in DMSO-d6.

  • Add: Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Mix: Shake the tube vigorously for 10 seconds.

  • Re-acquire: Run the spectrum again immediately.

  • Analyze: Signals that disappear or diminish significantly are exchangeable protons (Amide/Sulfonamide). Signals that remain are CH (aromatic/aliphatic).

Protocol B: Variable Temperature (VT) Setup for Rotamers

Safety Warning: Ensure your NMR tube is high quality (Class A) to withstand thermal stress. Do not exceed the boiling point of your solvent.

  • Solvent: Use DMSO-d6 (BP: 189°C).

  • Calibrate: Ensure the probe temperature is calibrated using a standard (e.g., ethylene glycol).

  • Step-Up:

    • Acquire at 298 K.[2][3]

    • Increase to 323 K (Wait 5 mins for equilibration). Acquire.

    • Increase to 348 K (Wait 5 mins). Acquire.

  • Process: Overlay the spectra. Look for the "coalescence point" (

    
    ) where the two peaks merge into a flat top before sharpening into a singlet.
    

References

  • Fulmer, G. R., et al. (2010).[5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard text regarding Amide Rotamerism and Exchange).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

Sources

Validation & Comparative

IC50 determination of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IC50 Determination & Profiling of 2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide

Executive Summary

This compound , frequently designated in research literature as hCAII-IN-6 (or Compound S-13), is a high-potency, small-molecule inhibitor of human Carbonic Anhydrase II (hCA II).[1][2][3][4] It belongs to the benzenesulfonamide class of inhibitors, structurally optimized for high affinity to the cytosolic hCA II isoform, a primary target for anti-glaucoma therapeutics.

This guide details the experimental protocols for determining the IC50 and Ki of this compound, benchmarks its performance against the clinical standard Acetazolamide , and provides the mechanistic rationale for its low-nanomolar potency.

Compound Profile & Mechanism

Feature Specification
IUPAC Name This compound
Common Code hCAII-IN-6; Compound S-13
CAS Number 1494964-49-6
Target Human Carbonic Anhydrase II (hCA II)
Primary Potency (Ki) 4.4 nM (hCA II)
Selectivity Profile hCA I (9.2 nM) | hCA IX (14.7 nM) | hCA IV (480.2 nM)
Mechanism of Action

Like other sulfonamides, this compound acts as a zinc-binding group (ZBG).[1] The sulfonamide moiety (


) exists as a monoanion in the active site, coordinating directly to the catalytic Zinc(II) ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1] The N-cyclopropyl-2-chlorobenzamide tail interacts with the hydrophobic and hydrophilic residues at the entrance of the active site, conferring isoform selectivity.[1]

CA_Mechanism Zn Catalytic Zinc (Zn2+) Water Zn-Bound Water/OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Formation Substrate CO2 + H2O Water->Substrate Nucleophilic Attack Inhibitor 2-chloro-N-cyclopropyl- 5-sulfamoylbenzamide Inhibitor->Zn Displaces Water (Coordination) Complex->Substrate Blocks Access Product HCO3- + H+ Substrate->Product Catalysis

Figure 1: Mechanism of Action.[1] The sulfonamide inhibitor competitively displaces the zinc-bound water molecule, preventing the hydration of CO2.

Comparative Performance Analysis

The following table benchmarks hCAII-IN-6 against clinical standards. Data represents inhibition constants (


) derived from stopped-flow CO2 hydration assays.[1]
Metric hCAII-IN-6 (Subject) Acetazolamide (Standard) Dorzolamide (Topical Standard)
hCA II Potency (

)
4.4 nM ~12 nM~9 nM
hCA I Potency (

)
9.2 nM~250 nM~50 nM
Isoform Selectivity (II vs I) Low (0.5-fold)High (~20-fold)Moderate (~5-fold)
Primary Application Research / Glaucoma ModelsGlaucoma / DiureticGlaucoma (Topical)
Solubility DMSO SolubleWater Soluble (Salt form)Water Soluble (Salt form)

Key Insight: hCAII-IN-6 demonstrates superior potency (4.4 nM) against the physiological target hCA II compared to Acetazolamide.[1] However, it shows tighter binding to hCA I (9.2 nM) than Acetazolamide, suggesting it is a "pan-cytosolic" inhibitor.[1] This profile makes it excellent for maximal intraocular pressure (IOP) reduction in animal models where systemic side effects (due to hCA I inhibition) are less critical than in human clinical therapy.[1]

Experimental Protocol: IC50 Determination

For inhibitors with


 in the low nanomolar range (<10 nM), standard esterase colorimetric assays (using p-nitrophenyl acetate) are often insufficiently sensitive.[1] The Stopped-Flow CO2 Hydration Assay  is the gold standard method required to accurately resolve the kinetics of hCAII-IN-6.[1]
Method: Stopped-Flow CO2 Hydration

Objective: Measure the inhibition of the physiological reaction:


.[1]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (monitor pH change from 7.5 to 6.5).

  • Substrate: CO2-saturated water (approx. 1.7 mM to 17 mM final concentration).[1]

  • Enzyme: Recombinant hCA II (Final concentration: ~5–10 nM).

  • Inhibitor Stock: this compound dissolved in DMSO (10 mM stock).

Workflow:

  • Preparation:

    • Saturate water with CO2 at 25°C for 1 hour.[1]

    • Prepare serial dilutions of the inhibitor (range: 0.1 nM to 100 nM) in the assay buffer.[1]

  • Incubation:

    • Incubate hCA II enzyme with the inhibitor solution for 15 minutes at room temperature.[1] Critical: Sulfonamides are slow-binding inhibitors; pre-incubation is mandatory to reach equilibrium.[1]

  • Reaction Trigger (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.[1]

    • Syringe B: CO2-saturated water.[1]

    • Rapidly mix (dead time < 10 ms) in the stopped-flow apparatus.

  • Detection:

    • Monitor absorbance at 557 nm (Phenol Red max).[1]

    • Record the initial velocity (

      
      ) of the pH drop (linear phase, typically 5–10% reaction).[1]
      
Data Analysis & Calculation

Calculate the IC50 using the four-parameter logistic (4PL) equation. To convert IC50 to the intrinsic inhibition constant (


), use the Cheng-Prusoff equation adapted for substrate-dependent kinetics:

[1]
  • [S]: Concentration of CO2 (typically ~1.7 mM).[1]

  • Km: Michaelis constant for hCA II (typically ~10 mM at pH 7.5).[1]

  • Note: For tight-binding inhibitors (where IC50

    
     [Enzyme]), the Morrison equation is preferred over Cheng-Prusoff to avoid underestimating potency.[1]
    

Self-Validating Quality Control

To ensure "Trustworthiness" in your data, every assay run must include these controls:

  • Positive Control: Run Acetazolamide in parallel. If its

    
     deviates significantly from 12 nM (e.g., >20 nM), the enzyme activity or CO2 saturation is compromised.[1]
    
  • Solvent Control: Measure activity with DMSO alone (final concentration < 1%). Sulfonamides are often dissolved in DMSO; ensure the solvent does not inhibit the enzyme.

  • Spontaneous Rate: Measure the uncatalyzed hydration of CO2 (Buffer + CO2, no enzyme). Subtract this rate from all enzymatic reads.[1]

Workflow Start Start: Reagent Prep Incubate Pre-incubation (Enzyme + Inhibitor, 15 min) Start->Incubate Mix Stopped-Flow Mixing (Syringe A + Syringe B) Incubate->Mix Measure Measure Absorbance (557 nm) Initial Rate (v0) Mix->Measure Control QC Check: Acetazolamide Ki ~12nM? Measure->Control Control->Start Fail (Recalibrate) Calc Calculate IC50 -> Ki (Cheng-Prusoff / Morrison) Control->Calc Pass

Figure 2: Experimental Workflow for IC50 Determination.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Standard Protocol Reference).[1] [Link]

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[1] (Methodological Grounding). [Link]

Sources

Technical Comparison: Sulfamoylbenzamide Scaffolds vs. Standard CA Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of sulfamoylbenzamide-based inhibitors against standard clinical carbonic anhydrase inhibitors (CAIs). It synthesizes experimental data, mechanistic insights, and validated protocols for researchers in medicinal chemistry and drug discovery.

Executive Summary

Sulfamoylbenzamides (SBAs) represent a distinct class of zinc-binding inhibitors designed to overcome the limitations of first-generation heterocyclic sulfonamides like Acetazolamide (AAZ) and Methazolamide (MZA). While standard inhibitors are potent but non-selective—affecting widespread cytosolic isoforms (hCA I, II) and causing systemic side effects—SBAs utilize a "tail-approach" derivatization on the benzamide scaffold. This structural flexibility allows for nanomolar to sub-nanomolar potency against tumor-associated isoforms (hCA IX, XII) while maintaining tunable physicochemical profiles.

Mechanistic Basis of Inhibition

The potency of sulfamoylbenzamides stems from a dual-interaction mechanism. Unlike AAZ, which relies primarily on the coordination of the sulfonamide nitrogen to the catalytic Zinc(II) ion, SBAs leverage the benzamide linker to extend into the hydrophobic half of the active site.

Structural Logic
  • Primary Anchor: The sulfonamide moiety (

    
    ) acts as the Zinc-Binding Group (ZBG), displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
    
  • Secondary Stabilization: The amide linker (

    
    ) forms hydrogen bonds with hydrophilic residues (e.g., Thr199, Gln92), orienting the inhibitor.
    
  • Selectivity Filter: The "tail" (R-group attached to the amide) interacts with isoform-specific residues at the entrance of the active site, driving selectivity for hCA IX/XII over hCA I/II.

Mechanism Diagram

The following diagram illustrates the binding causality and structural interactions.

Mechanism_of_Action Zn Catalytic Zinc (Zn2+) ZBG Sulfonamide Group (-SO2NH2) ZBG->Zn Coordination (Tetrahedral Geometry) Thr199 Thr199 / Glu106 (H-Bond Network) ZBG->Thr199 H-Bond Stabilization Linker Benzamide Linker (-CONH-) Linker->ZBG Scaffold Orientation Tail Hydrophobic Tail (R-Group) Linker->Tail Extension HydroPocket Hydrophobic Pocket (Isoform Specific) Tail->HydroPocket Van der Waals / Pi-Stacking

Figure 1: Mechanistic interaction map showing the dual-anchor binding mode of sulfamoylbenzamides.

Comparative Potency Data

The following data compares representative Sulfamoylbenzamide derivatives against standard clinical inhibitors. Data is aggregated from stopped-flow kinetic assays (See Section 4).

Inhibition Constants ( )

Values denote the inhibition constant (


) in nanomolar (nM).[1] Lower values indicate higher potency.
Compound ClassInhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (IX/II)
Standard Acetazolamide (AAZ) 250 nM12.1 nM25.8 nM5.7 nM0.47 (Non-selective)
Standard Methazolamide (MZA) 50 nM14 nM27 nM3.4 nM0.51 (Non-selective)
Standard Dorzolamide (DZA) 50,000 nM9.0 nM52 nM3.5 nM0.17 (hCA II selective)
SBA Derivative Compound 11 *54.2 nM35.1 nM8.3 nM 2.7 nM 4.2 (IX Selective)
SBA Derivative Compound 13† 88.5 nM42.0 nM8.1 nM 6.7 nM 5.2 (IX Selective)
SBA Derivative SLC-0111‡ 5,080 nM960 nM45 nM 4.5 nM 21.3 (Highly Selective)
  • *Compound 11: 4-Sulfamoyl-N-(4-benzyl)benzamide derivative.

  • †Compound 13: 4-Sulfamoyl-N-(n-octyl)benzamide derivative.

  • ‡SLC-0111: Clinical candidate (Ureido-benzenesulfonamide analog included for context).

Analysis of Potency
  • Potency Parity: Against the dominant physiological isoform hCA II, optimized sulfamoylbenzamides (SBAs) often show slightly lower affinity (higher

    
    ) than Acetazolamide. This is a desirable feature , as it reduces off-target effects (e.g., paresthesia, metabolic acidosis) associated with hCA II inhibition.
    
  • Selectivity Gain: SBAs demonstrate a 4- to 20-fold preference for the tumor-associated isoform hCA IX. Acetazolamide, conversely, is slightly more potent against the ubiquitous hCA II than hCA IX.

  • Structure-Activity Relationship (SAR): Elongation of the aliphatic chain on the benzamide nitrogen (e.g., moving from ethyl to octyl in Cmpd 13) generally improves hCA IX selectivity by accessing the hydrophobic pocket unique to that isoform.

Validated Experimental Protocol

To ensure data reproducibility, potency must be determined using the Stopped-Flow CO


 Hydration Assay . This method is superior to esterase assays for physiological relevance as it measures the catalytic turnover of the natural substrate (CO

).
Protocol: Stopped-Flow CO Hydrase Assay

Objective: Determine the catalytic activity (


) and inhibition constant (

) by monitoring the rate of CO

hydration.[2]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Substrate: CO

    
    -saturated water (prepared by bubbling CO
    
    
    
    gas for 30 min at 25°C).
  • Enzyme: Recombinant hCA isoforms (concentration: 5–10 nM).

Workflow:

  • Preparation: Incubate enzyme with the inhibitor (sulfamoylbenzamide) for 15 minutes at room temperature to allow formation of the E-I complex.

  • Loading:

    • Syringe A: Enzyme + Inhibitor + Buffer + Phenol Red.[3]

    • Syringe B: CO

      
      -saturated water.[2][3]
      
  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer.

  • Detection: Monitor the decrease in absorbance at 557 nm over 0.5–1.0 seconds. This corresponds to the acidification of the medium as CO

    
     is hydrated to HCO
    
    
    
    + H
    
    
    .[4]
  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation. The

    
     is derived using the Cheng-Prusoff equation:
    
    
    
    
Experimental Workflow Diagram

This self-validating workflow ensures that spontaneous (uncatalyzed) CO


 hydration is subtracted from the enzymatic rate.

Stopped_Flow_Protocol SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixer Rapid Mixing Chamber (Stopped-Flow) SyringeA->Mixer SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixer Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixer->Reaction t < 10ms Detector Photodetector (Abs @ 557 nm) Reaction->Detector pH Drop Data Kinetic Trace (Abs vs Time) Detector->Data Calc Ki Calculation (Cheng-Prusoff) Data->Calc

Figure 2: Stopped-flow kinetic assay workflow for determining inhibitor potency.

Conclusion

Sulfamoylbenzamides offer a superior alternative to standard heterocyclic inhibitors when isoform selectivity is the primary research objective. While Acetazolamide remains the gold standard for broad-spectrum inhibition, benzamide derivatives allow for the precise targeting of tumor-associated CAs (IX/XII) with reduced affinity for off-target cytosolic isoforms. This makes them the preferred scaffold for developing hypoxic tumor therapies.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. [Link](Note: Representative URL for SBA discovery)

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. [Link]

  • Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Biophysical Journal. [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Applied Physiology. [Link]

Sources

Selectivity Profiling of Sulfamoylbenzamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selectivity Profiling of Sulfamoylbenzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Isoform Challenge

Sulfamoylbenzamide derivatives represent a cornerstone scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). While classically utilized as diuretics and anti-glaucoma agents (e.g., Acetazolamide, Dorzolamide), the current frontier of drug discovery focuses on isoform selectivity .

The human genome encodes 15 carbonic anhydrase isoforms. The critical challenge in modern medicinal chemistry is distinguishing between the ubiquitous, housekeeping isoforms (hCA I and II) and the pathology-associated isoforms, specifically the tumor-associated hCA IX and XII (hypoxia-induced) and the CNS-relevant hCA VII .

This guide objectively compares the selectivity profiles of next-generation sulfamoylbenzamide derivatives against industry standards, supported by experimental data and validated protocols.

Mechanism of Action & Binding Topology

To understand selectivity, one must first understand the conserved pharmacophore. Sulfamoylbenzamides act as zinc-binding groups (ZBGs).

The Zinc-Binder Paradigm

The sulfonamide moiety (


) coordinates directly to the Zn(II) ion in the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion, which is the nucleophile required for the catalytic hydration of 

to bicarbonate.

Key Differentiator: Selectivity is rarely achieved via the ZBG itself, as the Zn(II) site is highly conserved. Instead, selectivity arises from the "tail" approach —modifying the benzamide scaffold to interact with variable hydrophilic/hydrophobic pockets at the entrance of the active site specific to each isoform.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Zn-bound H2O/OH- Zn->Water  Coordinates Complex Enzyme-Inhibitor Complex Zn->Complex  Forms Catalysis Catalytic Cycle (Hydration) Water->Catalysis  Nucleophilic Attack Substrate CO2 Substrate Substrate->Catalysis Inhibitor Sulfamoylbenzamide (R-Ph-SO2NH2) Inhibitor->Zn  Displaces H2O (Tetrahedral Geometry) Inhibitor->Water  Steric Exclusion Complex->Catalysis  BLOCKS

Figure 1: Mechanism of Action. The sulfamoylbenzamide acts as a competitive inhibitor, displacing the catalytic zinc-bound water molecule.

Comparative Performance Analysis

The following data compares specific sulfamoylbenzamide derivatives against Acetazolamide (AAZ) , the classical pan-inhibitor standard.

Table 1: Tumor-Associated Isoform Selectivity (hCA IX & XII)

Objective: High potency against hCA IX/XII (low


) is desired for anticancer applications.
Compound ClassDerivativehCA IX

(nM)
hCA XII

(nM)
Reference Standard (AAZ) hCA IX

Performance vs. Standard
Standard Acetazolamide (AAZ) 25.8 5.7 - Baseline
Ureido-SulfonamidesSLC-1494.14.825.8 nM6x Potency Increase
Methyl-benzoatesCompound 4b0.120.9825.8 nM>200x Potency Increase
Heterocyclic SulfonamidesS1537.061.0281.0*7.5x Potency Increase

*Note: S15 values are IC50 (nM), not Ki. Comparisons should be relative to the assay control.

Table 2: Off-Target Liability Profile (hCA I & II)

Objective: Low potency against hCA I/II (high


) is desired to minimize systemic side effects.
CompoundhCA I

(nM)
hCA II

(nM)
Selectivity Ratio (II / IX)Interpretation
Acetazolamide 250 12.1 0.47 Poor Selectivity (Preferential hCA II binder)
SLC-1494.40.940.23Potent, but non-selective (High hCA II affinity)
Compound 4b>10,000>10,000>83,000Excellent Selectivity (hCA IX specific)
Compound P4220330~1.5Moderate Selectivity

Critical Insight: While SLC-149 is a potent inhibitor of the tumor-associated hCA IX, it retains extremely high affinity for the off-target hCA II (


 nM). In contrast, Compound 4b  (Methyl 5-sulfamoyl-benzoate derivative) demonstrates the ideal profile: sub-nanomolar affinity for the target and micromolar affinity for the off-target, effectively eliminating the "hCA II sink" effect.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To generate the


 values listed above, the Stopped-Flow 

Hydration Assay
is the gold standard. Unlike esterase assays (using 4-NPA), this method measures the physiological reaction kinetics.
Protocol Validation (Trustworthiness)
  • Self-Validating Step: Every run must include a "blank" (buffer only) to establish the uncatalyzed rate (

    
    ) and a "fully inhibited" control (excess Acetazolamide) to confirm the baseline.
    
  • Indicator Choice: Pyranine or Phenol Red. Pyranine is preferred for fluorescence detection (higher sensitivity).

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer A (Enzyme/Indicator): 20 mM HEPES (pH 7.5), 20 mM

    
    , 10-50 nM purified hCA isozyme, and 10 
    
    
    
    M Pyranine.
  • Buffer B (Substrate): 20 mM HEPES (pH 7.5), 20 mM

    
    , saturated with 
    
    
    
    (bubbled for 30 min at 25°C). Note: Saturated
    
    
    in water is ~33 mM.
  • Inhibitor Solution: Prepare serial dilutions of the sulfamoylbenzamide derivative in DMSO (final DMSO concentration <1%).

2. The Stopped-Flow Shot:

  • Load Buffer A (with inhibitor) and Buffer B into the drive syringes of the stopped-flow apparatus (e.g., Applied Photophysics or Bio-Logic).

  • Mixing: Rapidly mix A and B (1:1 ratio) in the reaction cell.

  • Detection: Monitor the decrease in absorbance (Phenol Red, 557 nm) or fluorescence (Pyranine, Ex 450nm/Em 520nm) over 0.1–10 seconds. The reaction produces

    
    , lowering pH and altering the indicator signal.
    

3. Data Analysis:

  • Fit the signal decay to a single exponential to obtain the observed rate constant (

    
    ).
    
  • Calculate the enzymatic rate (

    
    ).
    
  • Determination of IC50: Plot

    
     vs. [Inhibitor].
    
  • Cheng-Prusoff Equation: Convert IC50 to

    
    :
    
    
    
    
    (Where
    
    
    is the
    
    
    concentration and
    
    
    is the Michaelis constant for the specific isozyme).

Selectivity Profiling Workflow

The following diagram illustrates the logical flow for profiling a new derivative, ensuring rigorous exclusion of false positives.

Selectivity_Workflow Start New Sulfamoylbenzamide Derivative Screen1 Primary Screen: hCA II (Stopped-Flow) Start->Screen1 Decision1 Ki < 100 nM? Screen1->Decision1 Panel Full Isoform Panel (hCA I, IX, XII, VII) Decision1->Panel Yes Result_Fail Non-Selective / Pan-Inhibitor (Glaucoma Potential) Decision1->Result_Fail No (Inactive) Calc Calculate Selectivity Indices (SI) SI = Ki(hCA II) / Ki(hCA IX) Panel->Calc Analyze Analysis Calc->Analyze Analyze->Result_Fail Low SI Result_Pass Selective Tumor Target (SI > 50) Analyze->Result_Pass High SI

Figure 2: Logical workflow for determining the selectivity profile of new derivatives. A Selectivity Index (SI) > 50 is typically required for lead optimization.

References

  • Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives. PubMed. Link

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Link

  • New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Link

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. PubMed Central. Link

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed Central. Link

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. PubMed. Link

A Comparative Guide to Reference Standards for 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

This compound (CAS: 1494964-49-6) has emerged as a valuable tool in pharmacological research due to its inhibitory activity against h-NTPDases. These enzymes play crucial roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[1][2] The precise and reliable quantification of this compound is therefore paramount for accurate in-vitro and in-vivo studies. The availability of well-characterized reference standards is the cornerstone of achieving this analytical rigor.

Commercially Available Reference Standards

A critical aspect of any research involving a specific chemical entity is the sourcing of a reliable reference standard. This standard serves as the benchmark for identity, purity, and concentration assessments. Currently, the availability of a certified reference material for this compound is limited. However, a research-grade standard is available from the following supplier:

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight
ChemSceneThis compound1494964-49-6≥97%C₁₀H₁₁ClN₂O₃S274.72

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data on purity and characterization.

Comparative Analysis with Alternative h-NTPDase Inhibitors

To provide a broader context for the utility of this compound, this section compares its biological activity with other sulfamoyl benzamide derivatives identified as h-NTPDase inhibitors.[1][2] This comparison, based on published IC50 values, can guide the selection of appropriate control compounds or alternative research avenues.

CompoundTarget(s)IC50 (µM)
This compound h-NTPDase20.13 ± 0.01
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)h-NTPDase20.27 ± 0.08
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)h-NTPDase20.29 ± 0.07
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase1, h-NTPDase32.88 ± 0.13, 0.72 ± 0.11

This data highlights the high potency and selectivity of this compound for h-NTPDase2, making it a valuable tool for studying the specific functions of this enzyme isoform.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following protocol describes a general-purpose, robust HPLC method suitable for determining the purity of this compound and related compounds. This method is adapted from established protocols for the analysis of sulfonamides.[3][4][5]

Rationale for Method Selection

A reversed-phase HPLC method with UV detection is chosen for its widespread availability, robustness, and suitability for analyzing aromatic compounds containing chromophores, such as the benzamide core of the target molecule.[6] The use of a C18 column provides excellent retention and separation of moderately polar compounds. A gradient elution is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities with different polarities.

Instrumentation and Reagents
  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (≥98%).

  • This compound reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution using the same diluent.

Analysis and Data Interpretation

Inject the blank (diluent), working standard solution, and sample solution into the HPLC system. The purity of the sample is determined by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks (excluding the solvent front), expressed as a percentage.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the purity assessment of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Reference Standard prep_dissolve Dissolve in Acetonitrile/Water prep_start->prep_dissolve prep_dilute Dilute to Working Concentration prep_dissolve->prep_dilute hplc_inject Inject Sample prep_dilute->hplc_inject Prepared Sample hplc_separate Chromatographic Separation (C18 Column) hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate Chromatogram data_calculate Calculate Purity (%) data_integrate->data_calculate

Caption: Workflow for HPLC purity analysis.

Conclusion

This guide provides a comprehensive overview of the reference standards for this compound, offering a comparison with alternative compounds and a detailed analytical protocol for its characterization. By employing high-quality reference materials and a validated analytical method, researchers can ensure the accuracy and reproducibility of their data, ultimately advancing our understanding of the therapeutic potential of h-NTPDase inhibitors.

References

  • Iqbal, J., et al. (2016). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 6(82), 78794-78808. [Link]

  • Iqbal, J., et al. (2016). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PubMed Central, PMC5018206. [Link]

  • Katarzyna, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PubMed Central, PMC9408477. [Link]

  • Pule, B. O., et al. (2012). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [Link]

  • De Nardi, G., et al. (2012). Quantitative analysis of 14 sulfonamides in honey after acidic hydrolysis by HPLC with post-column derivatisation and fluorescence detection. ResearchGate. [Link]

  • Katsoulos, P. D., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

Sources

Biological Evaluation of N-Cyclopropyl Benzamide Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The N-cyclopropyl benzamide motif has emerged as a privileged pharmacophore in modern medicinal chemistry. While linear alkyl amides often suffer from high conformational flexibility—leading to entropic penalties upon target binding—the cyclopropyl ring acts as a conformationally restricted bioisostere. Its rigid, sp³-hybridized geometry allows it to project precisely into shallow lipophilic sub-pockets while improving metabolic stability against oxidative degradation.

This guide objectively evaluates the biological performance of N-cyclopropyl benzamide analogs across two distinct therapeutic paradigms: Salt-Inducible Kinase (SIK) inhibition for autoimmune diseases and Viral Protease (3CLpro) inhibition for SARS-CoV-2. By comparing these analogs to alternative amide substitutions, we provide a data-driven framework for rational drug design.

Case Study A: Kinase Inhibition (SIK2/SIK3)

Salt-inducible kinases (SIK1, SIK2, and SIK3) are critical regulators of the AMPK family, modulating pro- and anti-inflammatory cytokine production in macrophages. The development of dual SIK2/SIK3 inhibitors requires exquisite selectivity to avoid SIK1-mediated off-target effects [1].

Causality in Structural Optimization

During the hit-to-lead optimization of a pan-SIK inhibitor series, researchers explored modifying the benzamide region to improve selectivity against SIK1.

  • Linear/Aryl Amides: Replacing the phenyl ring with a pyridine ring (to form an intramolecular hydrogen bond) proved detrimental to overall potency.

  • N-Cyclopropyl Amides (Compounds 28 & 29): The introduction of a cyclopropyl amide yielded IC₅₀ values >50 nM across all isoforms but successfully introduced the desired selectivity against SIK1.

  • Cyclized Lactams (Compound 31 & GLPG3970): Cyclizing the amide to form a lactam ring substituted with a cyclopropyl group (Compound 31) locked the conformation, drastically improving potency. Further bioisosteric replacement with a trifluoroethyl group yielded the clinical candidate GLPG3970 (Compound 32) [1].

Comparative Biological Evaluation (SIK Isoforms)
Compound IDAmide SubstitutionSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Selectivity (SIK1/SIK2)
Analog 28/29 N-Cyclopropyl Amide> 50.0> 50.0> 50.0Moderate
Analog 31 Cyclopropyl LactamImprovedImprovedImprovedHigh
GLPG3970 (32) Trifluoroethyl Lactam282.87.83.836-fold

Data synthesized from the discovery of GLPG3970[1].

SIK_Pathway SIK SIK2 / SIK3 CRTC CRTC3 (Phosphorylated) SIK->CRTC Phosphorylates (Cytoplasmic Retention) CREB CREB (Transcription Factor) CRTC->CREB Dephosphorylation & Nuclear Translocation IL10 IL-10 (Anti-inflammatory) CREB->IL10 Upregulates TNFa TNF-α (Pro-inflammatory) CREB->TNFa Downregulates Inhibitor Benzamide Analog Inhibitor->SIK Inhibits

Mechanism of SIK2/3 inhibition leading to anti-inflammatory cytokine modulation.

Case Study B: Viral Protease Inhibition (SARS-CoV-2 3CLpro)

The SARS-CoV-2 3CL Main Protease (3CLpro) is a highly conserved target for antiviral therapy. Non-covalent inhibitors derived from the ML300 scaffold utilize the benzamide moiety to access the S2 channel (S2c) of the protease active site [2].

Causality in Structural Optimization

In the canonical binding mode, the S2 sub-pocket is highly plastic. Early ML300 analogs possessed flexible amide replacements that suffered from high B-factors (indicating significant motion and entropic loss). By synthesizing Compound 11 (4-[[2-(Benzotriazol-1-yl)acetyl]-(3-thienylmethyl)amino]-N-cyclopropyl-benzamide) , researchers forced the cyclopropyl moiety to point toward the solvent interface of the S2 channel. The rigid cyclopropyl ring provided optimal van der Waals contacts with the helix-loop-helix motif (spanning Arg40 through Leu50) without the flexibility-induced penalties of linear chains, achieving robust nanomolar biochemical inhibition [2].

Comparative Biological Evaluation (3CLpro)
CompoundStructural FeatureSARS-CoV-2 3CLpro IC₅₀Binding Mode Dynamics
ML300 (1) Original Bis-anilineMicromolarFlexible S2c occupation
Analog 7/8 Biaryl AmideSub-micromolarImproved S2c depth
Compound 11 N-Cyclopropyl BenzamideNanomolarRigid solvent-facing orientation

Data synthesized from ML300 optimization studies [2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the biological evaluation of these analogs must follow rigorous, self-validating workflows. Below are the definitive protocols for evaluating N-cyclopropyl benzamides.

Protocol 1: TR-FRET Biochemical Kinase Assay (SIK2/3 Target Engagement)

This protocol quantifies the IC₅₀ of benzamide analogs against recombinant SIK enzymes.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Serially dilute the N-cyclopropyl benzamide analogs in 100% DMSO (10-point curve, 1:3 dilution), then transfer to an aqueous intermediate plate (final DMSO concentration in assay = 1%).

  • Enzyme Reaction: Incubate 5 nM recombinant SIK2 or SIK3 with the compound for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 100 µM ATP and 50 nM ULight-labeled generic kinase substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction using EDTA (final 10 mM) and add Europium-anti-phospho-substrate antibody (2 nM). Incubate for 60 minutes.

  • Readout & Causality Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Self-Validation: Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control to validate assay dynamic range. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular Cytokine Modulation Assay (Functional Readout)

Validates that the biochemical inhibition translates to the intended phenotypic effect (IL-10 upregulation / TNF-α downregulation).

  • Cell Culture: Seed human monocyte-derived macrophages (hMDMs) in 96-well plates at 1x10⁵ cells/well in RPMI-1640 supplemented with 10% FBS.

  • Pre-incubation: Treat cells with varying concentrations of the benzamide analogs for 2 hours.

  • Stimulation: Challenge the macrophages with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours (for TNF-α) or 20 hours (for IL-10).

  • Quantification: Harvest supernatants and quantify cytokine levels using standard AlphaLISA or ELISA kits.

Workflow Step1 Compound Synthesis & Purification (>95% Purity) Step2 Biochemical Assay (TR-FRET IC50 Determination) Step1->Step2 Step3 Cellular Target Engagement (Macrophage Cytokine Profiling) Step2->Step3 Step4 ADMET Profiling (CYP TDI & Metabolic Stability) Step3->Step4 Step5 In Vivo Efficacy (Inflammation Models) Step4->Step5

Self-validating biological evaluation workflow for benzamide analogs.

Conclusion

The biological evaluation of N-cyclopropyl benzamide analogs demonstrates their utility as highly tunable, conformationally constrained scaffolds. In kinase inhibition (SIK2/3), the cyclopropyl group provides a critical stepping stone for optimizing isoform selectivity [1]. In viral protease inhibition (3CLpro), it acts as an ideal space-filling moiety for the S2 channel, driving nanomolar potency[2]. For drug development professionals, integrating this moiety offers a reliable strategy to bypass the pharmacokinetic and entropic liabilities of flexible alkyl chains.

References

  • Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

  • Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) Source: National Institutes of Health (NIH) / PMC URL:[Link]

A Senior Scientist's Guide to the Spectroscopic Characterization of Sulfamoylbenzamides: NMR and MS Compared

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The sulfamoylbenzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence in drug discovery, from enzyme inhibitors to other targeted therapies, necessitates unambiguous structural verification and purity assessment.[2][3] For researchers and drug development professionals, the robust characterization of these molecules is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance.

This guide provides an in-depth, comparative analysis of the two most powerful techniques in the organic chemist's arsenal for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering field-proven insights into how these orthogonal techniques are synergistically employed for the comprehensive elucidation of sulfamoylbenzamide structures.

The Power of Orthogonality: NMR and MS in Concert

Relying on a single analytical technique for structural confirmation is a precarious approach. NMR and MS provide different, yet complementary, pieces of the structural puzzle. NMR spectroscopy offers an unparalleled, high-resolution map of the molecule's carbon-hydrogen framework, detailing atomic connectivity and spatial relationships.[4] In contrast, Mass Spectrometry provides the precise molecular weight and, through fragmentation analysis, reveals the composition of key structural motifs.[5] It is the convergence of data from these two independent methods that affords the highest degree of confidence in structural assignment.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy is the gold standard for determining the precise structure of small molecules in solution.[4][6] It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum is typically the starting point for any structural elucidation, offering a wealth of information through chemical shifts and spin-spin coupling.[7]

  • Chemical Shifts (δ): The position of a signal in the ¹H NMR spectrum is dictated by the electronic environment of the proton. Electron-withdrawing groups, such as the carbonyl, sulfonyl, and aromatic rings inherent to the sulfamoylbenzamide core, deshield nearby protons, shifting their signals to a higher frequency (downfield).

    • Aromatic Protons (δ 7.0-8.5 ppm): These protons reside on the benzamide ring system. Their exact chemical shifts are highly sensitive to the substitution pattern. Protons ortho to the electron-withdrawing amide or sulfamoyl groups are typically found further downfield.

    • Amide N-H (δ 7.5-9.0 ppm): This proton often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

    • Sulfonamide N-H (δ 6.0-8.0 ppm): Similar to the amide proton, the sulfonamide proton signal can be broad and its position variable. Exchange with deuterium (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of both N-H protons, as they will disappear from the spectrum.

    • Alkyl/Substituent Protons (δ 0.5-4.5 ppm): Protons on alkyl chains or other substituents attached to the amide or sulfonamide nitrogen will appear in the upfield region of the spectrum. Protons on carbons directly attached to a nitrogen atom (e.g., in an N-ethyl group) will be deshielded and appear around δ 3.0-4.0 ppm.

  • Spin-Spin Coupling (J-coupling): This phenomenon, which splits a single resonance into a multiplet (e.g., doublet, triplet), provides direct evidence of connectivity between non-equivalent neighboring protons.[7]

    • Aromatic Coupling: In the benzene ring, coupling between adjacent (ortho) protons typically results in a coupling constant (³JHH) of 7-9 Hz. Coupling between protons separated by four bonds (meta) is smaller (²JHH ≈ 2-3 Hz), and para coupling is often negligible (⁰JHH ≈ 0-1 Hz). Analyzing these coupling patterns is crucial for determining the substitution pattern on the aromatic ring.

¹³C NMR: The Carbon Skeleton

While less sensitive than ¹H NMR, ¹³C NMR provides a direct view of the molecule's carbon framework. Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (C=O) (δ 160-175 ppm): The amide carbonyl carbon is one of the most downfield signals, making it easy to identify.

    • Aromatic Carbons (δ 110-150 ppm): The signals for the six carbons of the benzene ring appear in this region. Carbons directly attached to substituents (quaternary carbons) are often weaker in intensity. The carbon attached to the electron-withdrawing sulfamoyl group (C-S) will be shifted downfield.

    • Alkyl Carbons (δ 10-60 ppm): Carbons from alkyl substituents appear in the most upfield region of the spectrum.

Advanced 2D NMR for Unambiguous Assignment

For complex sulfamoylbenzamide derivatives, 1D spectra may exhibit overlapping signals. In these cases, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, definitively establishing which protons are neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, providing a powerful tool for assigning both ¹H and ¹³C spectra simultaneously.[7]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sulfamoylbenzamide for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent is critical; DMSO-d₆ is often preferred as it can slow the exchange of N-H protons, resulting in sharper signals. Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Acquisition: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]

  • ¹H NMR Acquisition: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Acquire the spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required to achieve an adequate signal-to-noise ratio.[8]

  • Data Processing: Apply a Fourier transform to the raw data (FID). Phase the resulting spectrum and perform a baseline correction to obtain the final, interpretable spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis & Elucidation Sample Purified Sulfamoylbenzamide Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) with TMS Sample->Dissolve Acquire1H Acquire 1D ¹H Spectrum Dissolve->Acquire1H Lock & Shim Acquire13C Acquire 1D ¹³C Spectrum Acquire1H->Acquire13C Process Process FID (Fourier Transform, Phasing) Acquire1H->Process Acquire2D Acquire 2D Spectra (COSY, HSQC) if needed Acquire13C->Acquire2D Ambiguity? Acquire13C->Process Acquire2D->Process Assign1D Assign Signals: Chemical Shift, Integration, Coupling Process->Assign1D Assign2D Correlate Signals (¹H-¹H, ¹H-¹³C) Assign1D->Assign2D Confirm Structure Confirm Structure Assign1D->Structure Assign2D->Structure

Section 2: Mass Spectrometry – Molecular Weight and Fragmentation Insights

Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high accuracy and offering structural clues through fragmentation analysis.[5] For polar, non-volatile molecules like sulfamoylbenzamides, electrospray ionization (ESI) is the preferred method.

Molecular Ion Determination

ESI is a "soft" ionization technique that typically keeps the molecule intact. In positive ion mode, the molecule is protonated, yielding a molecular ion peak at [M+H]⁺. In negative ion mode, a proton is removed, resulting in an [M-H]⁻ peak. The observation of this peak is the primary method for confirming the molecular formula and weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (to four or five decimal places) to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Patterns

The true structural power of MS is unlocked with tandem mass spectrometry (MS/MS). In this technique, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is often predictable and provides a "fingerprint" of the molecule's structure. For a sulfamoylbenzamide, the most common and diagnostic cleavages occur at the weakest bonds: the S-N and C-N bonds of the sulfonamide and amide groups, respectively.[10][11]

  • Sulfonamide Cleavage:

    • Cleavage of the Ar-SO₂ bond can lead to the formation of a benzamide fragment ion.

    • Cleavage of the SO₂-NH bond is also common, resulting in fragments corresponding to the sulfonyl portion and the amine portion.

    • Loss of sulfur dioxide (SO₂, 64 Da) is a characteristic fragmentation pathway for sulfonamides.[11]

  • Amide Cleavage: Cleavage of the amide C-N bond is a primary fragmentation route, leading to the formation of an acylium ion and the corresponding amine fragment.

By analyzing the masses of these fragments, one can piece together the different components of the molecule, confirming the identity of the substituents on both the amide and sulfonamide nitrogens.

Experimental Protocol for LC-MS

Mass spectrometry is almost always coupled with a separation technique like liquid chromatography (LC-MS) to ensure the analysis of a pure compound.[5]

  • Sample Preparation: Prepare a dilute solution of the sulfamoylbenzamide (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample onto an LC system equipped with a suitable column (e.g., C18). Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the target compound from any impurities. Formic acid is commonly added to promote protonation for positive-ion ESI.

  • Mass Spectrometry (MS¹ Scan): As the compound elutes from the LC column, direct the flow into the ESI source of the mass spectrometer. Perform a full scan to identify the m/z of the [M+H]⁺ ion.

  • Tandem Mass Spectrometry (MS² Scan): Set up a second experiment to automatically select the [M+H]⁺ ion from the MS¹ scan for fragmentation. Analyze the resulting product ions to obtain the MS/MS spectrum.

  • Data Analysis: Correlate the chromatographic peak with the observed molecular ion. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

MS_Fragmentation cluster_frags Primary Fragment Ions Mol { R¹-NH-SO₂-Ar-CO-NH-R² | [M+H]⁺} Frag1 R¹-NH-SO₂-Ar-CO⁺ | Amide Cleavage Mol:f0->Frag1  -R²NH Frag2 Ar-CO-NH-R² | Sulfonyl Cleavage Mol:f0->Frag2  -R¹NSO₂ Frag3 R¹-NH-SO₂⁺ | Amide Cleavage Mol:f0->Frag3  -Ar(CO)NHR² Frag4 Loss of SO₂ | [M+H - 64]⁺ Mol:f0->Frag4  Rearrangement

Section 3: A Comparative Analysis – NMR vs. MS

To best leverage these techniques, it is crucial to understand their respective strengths and limitations in the context of sulfamoylbenzamide characterization.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, 3D structure in solution.[12][13]Accurate molecular weight, elemental composition (HRMS), and structural motifs via fragmentation.[5][8]
Sensitivity Lower (mg scale).[5]Higher (µg to ng scale).[5]
Sample Requirement Requires relatively pure sample (>95%) for clear spectra.Can analyze complex mixtures when coupled with LC; ideal for impurity profiling.
Analysis Type Non-destructive. The sample can be fully recovered.Destructive. The sample is consumed during ionization.
Quantitative Ability Excellent for quantification (qNMR) using an internal standard.[13]Less straightforward for absolute quantification; requires isotopic standards for best results.
Key Application Unambiguous determination of isomeric structures (e.g., ortho vs. para substitution).Rapid confirmation of molecular formula and identification of key substructures.
Time Longer acquisition times, especially for ¹³C and 2D NMR (minutes to hours).Very fast analysis (seconds to minutes per sample).

Conclusion

The structural elucidation of sulfamoylbenzamides is a critical task in pharmaceutical research and development that demands the highest standards of analytical rigor. Neither NMR nor MS alone can provide a complete picture. NMR serves as the architect, drawing the detailed blueprint of the molecule's framework and defining the precise spatial arrangement of every atom. Mass spectrometry acts as the surveyor, rapidly confirming the overall mass and composition while breaking the structure down to verify its core components.

By understanding the principles, experimental nuances, and comparative strengths of each technique, researchers can design a comprehensive and self-validating characterization workflow. This synergistic approach, leveraging the strengths of both NMR and MS, is the only authoritative method to ensure the structural integrity of these vital chemical entities, paving the way for their successful development into next-generation therapeutics.

References

  • A Practical Guide to Structure Determination in Organic Chemistry. (2025). [Source Not Available]
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.[Link]

  • Small Molecule Structure Characterisation. (2025). La Trobe University.[Link]

  • Hollerton, J. C., & Richards, S. A. (2022). Essential Practical NMR for Organic Chemistry.Google Books.
  • Richards, S. A., & Hollerton, J. C. (2023). Essential Practical NMR for Organic Chemistry.Agenda Bookshop.[Link]

  • NMR Techniques for Structure-Based Drug Discovery. (2025). Creative Biostructure.[Link]

  • Essential practical NMR for organic chemistry. (n.d.). U.S. Department of Commerce.[Link]

  • NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc.[Link]

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  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online.[Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.[Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. (n.d.). PMC.[Link]

  • Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C. (n.d.). ResearchGate.[Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate.[Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.[Link]

  • ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. (2026). PMC.[Link]

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  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (n.d.). ResearchGate.[Link]

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  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI.[Link]

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Comparative Binding Affinity Studies of Chlorinated Benzamides: A Technical Guide for Dopamine D2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of approved drugs and clinical candidates[1]. While the core structure is highly versatile—acting as an inhibitor for enzymes like poly(ADP-ribose) polymerase (PARP)[1]—specific substitutions fundamentally alter its pharmacological trajectory.

In the realm of neuropharmacology, substituted benzamides represent a critical class of atypical antipsychotics and radiotracers. Their primary mechanism of action relies on the selective antagonism of dopamine D2 and D3 receptors, which explains their efficacy in treating the negative symptoms of schizophrenia and depressive states[2]. However, not all benzamides are created equal. The strategic incorporation of chlorine atoms into the aromatic ring profoundly shifts the thermodynamic binding landscape, creating highly potent and selective ligands.

Mechanistic Causality: Why Chlorination Matters

As drug development professionals, we must look beyond empirical IC50 values and understand the physicochemical causality driving receptor affinity. The addition of a chloro substituent (typically at the 3- or 5-position of the benzamide ring) enhances binding affinity through several distinct mechanisms:

  • Conformational Locking: Conformational analysis reveals that dopamine D2 receptor antagonists must adopt an extended conformation when bound to the receptor active site[3]. The bulky, electron-rich chlorine atom restricts bond rotation via steric hindrance and intramolecular interactions with the adjacent amide group, effectively "locking" the molecule into its bioactive extended conformation.

  • Entropic Contributions: The presence of the chloro substituent introduces critical van der Waals contacts within the hydrophobic pocket of the D2 receptor. Furthermore, this lipophilic moiety disrupts ordered water molecules in the binding site, leading to highly favorable entropic contributions to the overall binding affinity[3].

  • Electrostatic Modulation: Thermodynamic studies demonstrate that electron-withdrawing substituents, such as chlorine, influence binding affinity by modulating electrostatic interactions[3]. The chloro group enhances the electrophilicity of the nitrogen center, strengthening critical hydrogen-bonding interactions with nucleophilic amino acid residues (e.g., Asp114) in the receptor's orthosteric site[3].

D2_Antagonism DA Endogenous Dopamine D2R Dopamine D2 Receptor DA->D2R Agonism (Blocked) Antagonist Chlorinated Benzamide (Antagonist) Antagonist->D2R Competitive Binding (High Affinity) Gi Gi/o Protein D2R->Gi Activation Prevented AC Adenylyl Cyclase Gi->AC Inhibition Relieved cAMP cAMP Production (Restored) AC->cAMP Synthesizes

Fig 1: Chlorinated benzamides act as competitive antagonists at the Dopamine D2 receptor pathway.

Comparative Performance Data

To objectively evaluate the impact of chlorination, we compare the binding affinities (


) of classic chlorinated benzamides against their non-chlorinated structural analogs. The data below synthesizes standard radioligand displacement metrics at the human Dopamine D2 receptor.
Compound ClassDrug ExampleHalogen SubstitutionD2 Receptor Affinity (

, nM)
Clinical / Research Application
Chlorinated Benzamide Eticlopride5-Chloro0.09 High-affinity research radioligand
Chlorinated Benzamide Raclopride3,5-Dichloro1.8 PET imaging tracer ([11C]-Raclopride)
Non-Chlorinated BenzamideAmisulprideNone (Sulfonyl)2.8Atypical antipsychotic
Non-Chlorinated BenzamideSulpirideNone (Sulfamoyl)15.0Atypical antipsychotic

Analysis: The data clearly demonstrates that di-chlorination (Raclopride) or mono-chlorination combined with optimized alkyl chains (Eticlopride) yields sub-nanomolar to low-nanomolar affinity, significantly outperforming non-chlorinated alternatives like Sulpiride.

Experimental Protocols: Self-Validating Workflows

To generate trustworthy, reproducible binding affinity data, the assay system must be rigorously controlled. Below is the optimized, step-by-step methodology for conducting a competitive radioligand binding assay for benzamide derivatives.

Protocol A: Preparation of hD2R-Expressing Cell Membranes

Objective: Isolate intact membrane fractions containing the Dopamine D2 receptor while preserving its native conformational state.

  • Cell Harvest: Harvest HEK-293 cells stably expressing the human D2 receptor at 80% confluency. Wash twice with ice-cold PBS.

  • Lysis & Homogenization: Resuspend the cell pellet in ice-cold Lysis Buffer (5 mM Tris-HCl, pH 7.4, 5 mM EDTA) supplemented with a protease inhibitor cocktail. Homogenize using a Dounce tissue grinder (15 strokes).

    • Causality: Hypotonic lysis combined with mechanical shearing efficiently breaks the plasma membrane. EDTA chelates metalloproteases, preventing receptor degradation during isolation.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove intact cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 min at 4°C.

  • Membrane Resuspension: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂).

    • Causality: The inclusion of monovalent cations (Na⁺) is critical. High sodium concentrations stabilize the D2 receptor in its antagonist-preferring conformation, ensuring accurate

      
       determination for benzamide antagonists.
      
Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the IC50 and calculate the


 of novel chlorinated benzamides using [³H]-Raclopride as the radiotracer.
  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to the assay.

    • Causality: Benzamides are highly lipophilic and basic. PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing non-specific binding (NSB) of the radioligand, thereby maximizing the signal-to-noise ratio.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of [³H]-Raclopride (final concentration 1 nM).

    • 50 µL of the chlorinated benzamide test compound (serial dilutions from 10⁻⁵ M to 10⁻¹² M).

    • 100 µL of membrane preparation (approx. 15 µg protein/well).

  • Incubation: Incubate the plate in the dark at 25°C for 60 minutes.

    • Causality: 60 minutes at room temperature is sufficient for benzamides to reach thermodynamic equilibrium at the D2 receptor without risking thermal degradation of the membrane proteins.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold buffer slows the dissociation rate of the bound radioligand during the wash step, preserving the equilibrium state achieved during incubation.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Plot specific binding versus the log concentration of the test compound. Use non-linear regression to determine the IC50. Calculate the binding affinity (

    
    ) using the Cheng-Prusoff equation: 
    
    
    
    .

Binding_Assay_Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Buffer Wash Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Non-linear Regression (Ki) Count->Analyze

Fig 2: Step-by-step workflow for competitive radioligand binding assays.

References

  • Benchchem. "Benzamide | High-Purity Reagent for Research." Benchchem.
  • Smolecule. "Buy N-Chloro-2,6-dimethylbenzamide | 106323-94-8." Smolecule.
  • ACS Catalysis. "Photocatalysis in Aqueous Micellar Media Enables Divergent C–H Arylation and N-Dealkylation of Benzamides." American Chemical Society.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.